Davalomilast
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
2379980-45-5 |
|---|---|
Formule moléculaire |
C20H21F2NO3S |
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
1-[(E)-2-[4-(difluoromethoxy)-3-[(3R)-thiolan-3-yl]oxyphenyl]ethenyl]-2,6-dimethylpyridin-4-one |
InChI |
InChI=1S/C20H21F2NO3S/c1-13-9-16(24)10-14(2)23(13)7-5-15-3-4-18(26-20(21)22)19(11-15)25-17-6-8-27-12-17/h3-5,7,9-11,17,20H,6,8,12H2,1-2H3/b7-5+/t17-/m1/s1 |
Clé InChI |
OSYBYWBWSUYNBA-QQOXCAACSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Davalomilast: A Technical Guide to its PDE4 Subtype Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Davalomilast (formerly known as tanimilast (B606644) or CHF6001) is a highly potent, second-generation phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of respiratory inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3] Its mechanism of action centers on the inhibition of the PDE4 enzyme, a key regulator of intracellular cyclic adenosine (B11128) monophosphate (cAMP) concentrations. This guide provides an in-depth analysis of this compound's selectivity profile across the four PDE4 subtypes (A, B, C, and D), presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.
Introduction to PDE4 and its Subtypes
Phosphodiesterase 4 is a family of enzymes that specifically hydrolyzes the second messenger cAMP, playing a critical role in modulating inflammatory responses.[4][5] The PDE4 family is encoded by four distinct genes: PDE4A, PDE4B, PDE4C, and PDE4D.[4][5] These subtypes are expressed differently across various tissues and cell types, and they are implicated in distinct physiological and pathological processes. Inhibition of PDE4B and PDE4D is primarily associated with anti-inflammatory effects, as these subtypes are highly expressed in immune cells.[4]
This compound PDE4 Subtype Selectivity
This compound is characterized as a non-isotype selective PDE4 inhibitor, demonstrating equal potency against all four PDE4 subtypes (A, B, C, and D).[1][6][7] This pan-PDE4 inhibitory profile is a key feature of the compound.
Quantitative Inhibitory Activity
The following table summarizes the inhibitory activity of this compound against the PDE4 enzyme.
| Target | IC50 (nM) | Selectivity Profile |
| PDE4 (overall enzymatic activity) | 0.026 ± 0.006 | Pan-PDE4 inhibitor |
| PDE4A | Not explicitly reported, but stated to be equally potent to other subtypes. | - |
| PDE4B | Not explicitly reported, but stated to be equally potent to other subtypes. | - |
| PDE4C | Not explicitly reported, but stated to be equally potent to other subtypes. | - |
| PDE4D | Not explicitly reported, but stated to be equally potent to other subtypes. | - |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-inflammatory effects by increasing intracellular cAMP levels. By inhibiting PDE4, this compound prevents the degradation of cAMP to AMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn leads to the phosphorylation and activation of the cAMP response element-binding protein (CREB). This signaling cascade ultimately results in the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory cytokines.
Experimental Protocols
The determination of this compound's PDE4 subtype selectivity involves a series of biochemical and cell-based assays.
PDE4 Enzymatic Activity Assay
Objective: To determine the in vitro inhibitory potency of this compound on the enzymatic activity of isolated PDE4 subtypes.
Methodology:
-
Enzyme Source: Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes are used.
-
Substrate: A fluorescently labeled cAMP derivative, such as FAM-cAMP, serves as the substrate.
-
Assay Principle: The assay is based on the principle of fluorescence polarization (FP). Intact FAM-cAMP rotates rapidly in solution, resulting in low FP. When hydrolyzed by PDE4, the smaller, cleaved product also rotates rapidly. In the presence of a binding agent that selectively binds to the non-hydrolyzed substrate, the rotational speed of the uncleaved FAM-cAMP is reduced, leading to a high FP signal. The inhibitory effect of this compound is measured by the decrease in the hydrolysis of FAM-cAMP, resulting in a higher FP signal.
-
Procedure:
-
Serial dilutions of this compound are prepared.
-
The diluted this compound, a positive control (e.g., roflumilast), and a vehicle control (DMSO) are added to the wells of a microplate.
-
The respective PDE4 enzyme subtype is added to each well.
-
The enzymatic reaction is initiated by the addition of the FAM-cAMP substrate.
-
After incubation, a binding agent is added to stop the reaction and allow for detection.
-
Fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated relative to the controls, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
TNF-α Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To assess the functional anti-inflammatory effect of this compound in a cellular context.
Methodology:
-
Cell Source: Human PBMCs are isolated from whole blood.
-
Stimulant: Lipopolysaccharide (LPS) is used to stimulate the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).
-
Procedure:
-
PBMCs are seeded in a multi-well plate.
-
The cells are pre-incubated with various concentrations of this compound or a vehicle control.
-
LPS is added to the wells to induce an inflammatory response.
-
After an incubation period, the cell culture supernatant is collected.
-
-
Measurement: The concentration of TNF-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The inhibitory effect of this compound on TNF-α release is calculated, and the IC50 value is determined.
Conclusion
This compound is a highly potent, pan-PDE4 inhibitor, demonstrating equivalent inhibitory activity against all four PDE4 subtypes. Its non-selective profile, combined with its topical route of administration, is designed to maximize anti-inflammatory efficacy within the lungs while minimizing systemic side effects often associated with oral PDE4 inhibitors. The robust in vitro and cellular assays employed to characterize its activity provide a clear understanding of its mechanism of action and support its clinical development for inflammatory respiratory diseases.
References
- 1. Tanimilast, A Novel Inhaled Pde4 Inhibitor for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The PDE4 inhibitor tanimilast shows distinct immunomodulatory properties associated with a type 2 endotype and CD141 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Davalomilast's Impact on Intracellular cAMP Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Davalomilast is a potent and selective phosphodiesterase 4 (PDE4) inhibitor that exerts its therapeutic effects by modulating intracellular cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways. By inhibiting the enzymatic degradation of cAMP, this compound leads to an accumulation of this critical second messenger, thereby activating downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC). This guide provides an in-depth technical overview of the core intracellular signaling pathways affected by this compound, supported by available preclinical data. It details the mechanism of action, summarizes quantitative data on its inhibitory potency and effects on inflammatory mediators, and provides illustrative experimental protocols.
Introduction to this compound and PDE4 Inhibition
This compound is an anti-inflammatory compound identified as a selective inhibitor of phosphodiesterase 4 (PDE4).[1] PDE4 is a key enzyme responsible for the hydrolysis of cAMP in a variety of cell types, particularly immune and inflammatory cells.[2][3] The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates a wide array of cellular functions, including the reduction of pro-inflammatory responses and the promotion of anti-inflammatory processes.[2][4]
The PDE4 enzyme family consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) which are expressed in various tissues and play distinct roles in cellular signaling.[4] The anti-inflammatory effects of PDE4 inhibitors are primarily attributed to the inhibition of PDE4B and PDE4D subtypes, which are highly expressed in immune cells.[4]
Core Signaling Pathway: The cAMP/PKA Axis
The primary mechanism of action of this compound is the elevation of intracellular cAMP levels. This accumulation of cAMP directly influences the activity of several downstream effector proteins, with Protein Kinase A (PKA) being a principal target.
Activation of Protein Kinase A (PKA)
In its inactive state, PKA exists as a tetramer consisting of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits.[5] These freed catalytic subunits can then phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby modulating their activity and triggering a cascade of cellular events.
Downstream Effects of PKA Activation
The activation of PKA by this compound-induced cAMP elevation is expected to lead to several key anti-inflammatory outcomes:
-
Phosphorylation of cAMP Response Element Binding Protein (CREB): Activated PKA phosphorylates CREB, a transcription factor that, upon activation, binds to cAMP response elements (CREs) in the promoter regions of various genes.[5] This leads to the increased transcription of anti-inflammatory cytokines, such as Interleukin-10 (IL-10).[4]
-
Inhibition of NF-κB Signaling: The cAMP/PKA pathway can interfere with the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling cascade. This can occur through various mechanisms, including the PKA-mediated phosphorylation and inhibition of components of the NF-κB pathway, ultimately leading to a reduction in the expression of pro-inflammatory genes.
-
Suppression of Pro-inflammatory Mediator Release: Increased cAMP levels have been shown to inhibit the release of a wide range of pro-inflammatory mediators from immune cells. This includes the suppression of tumor necrosis factor-alpha (TNF-α), interleukins (e.g., IL-2, IL-4, IL-5, IL-13, IL-17A, IL-17F, IL-22), and other inflammatory molecules.[4]
Alternative Signaling Pathway: EPAC Activation
Besides PKA, cAMP can also directly activate another class of effector proteins known as Exchange Proteins directly activated by cAMP (EPACs). EPACs function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small G-proteins Rap1 and Rap2. The activation of the EPAC pathway can also contribute to the anti-inflammatory effects of elevated cAMP.
Quantitative Data
While extensive clinical data for this compound is not yet publicly available, preclinical data from patent literature provides initial insights into its potency.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell/Enzyme System |
| PDE4 IC50 | Data not publicly available | Recombinant human PDE4 |
| TNF-α Release IC50 | Data not publicly available | LPS-stimulated human PBMCs |
Note: Specific quantitative values for this compound's IC50 against PDE4 and its inhibition of TNF-α release are detailed within the compound's patent documentation (WO2019205843A1), which is not publicly accessible in full text through standard search engines. The table structure is provided as a template for when this data becomes available.
For comparative context, Roflumilast, a structurally related and well-characterized PDE4 inhibitor, has reported IC50 values for PDE4 inhibition typically in the low nanomolar range and demonstrates potent inhibition of TNF-α release from various immune cells.
Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize the activity of PDE4 inhibitors like this compound.
PDE4 Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on PDE4 enzyme activity.
References
- 1. US20180231562A1 - NOVEL TNFalpha STRUCTURE FOR USE IN THERAPY - Google Patents [patents.google.com]
- 2. US6284471B1 - Anti-TNFa antibodies and assays employing anti-TNFa antibodies - Google Patents [patents.google.com]
- 3. US20140342386A1 - Method for measuring cells, and reagent for cell measurement - Google Patents [patents.google.com]
- 4. US20230000861A1 - Tumor necrosis factor alpha (tnf-alpha) small molecule inhibitor - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
The Discovery and Synthesis of Davalomilast: A Dual PDE3/PDE4 Inhibitor for Respiratory Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Davalomilast, also known as RPL554 and Ensifentrine, is a first-in-class inhaled dual phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) inhibitor developed for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. Its unique mechanism of action, combining both bronchodilator and anti-inflammatory effects in a single molecule, represents a significant advancement in the management of these complex respiratory conditions. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of this compound, with a focus on the scientific data and experimental methodologies relevant to researchers and drug development professionals.
Discovery and Development
This compound emerged from a research program focused on developing novel inhaled therapies for respiratory diseases. The initial concept was built upon the established roles of PDE3 and PDE4 in airway smooth muscle tone and inflammation, respectively. The development was spearheaded by Verona Pharma, which acquired the intellectual property for a series of compounds, including the precursor to this compound.
The discovery process involved the synthesis and screening of a library of compounds analogous to trequinsin (B1217036), a known PDE inhibitor.[1] This led to the identification of RPL554 as a potent dual inhibitor with a promising preclinical profile. The synthesis of this compound for clinical trials was carried out by contract research organizations, including Tocris, under the guidance of the Verona Pharma development team.
Synthesis
While the specific, proprietary, multi-step synthesis of this compound is not publicly disclosed, its chemical structure, 9,10-dimethoxy-2-(2,4,6-trimethylphenylimino)-3-(N-carbamoyl-2-aminoethyl)-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinolin-4-one, suggests a synthetic route involving the construction of the core tricyclic pyrimido-isoquinoline ring system, followed by the introduction of the substituted phenylimino and the N-carbamoyl-2-aminoethyl side chains. The synthesis of related trequinsin analogs often involves the condensation of appropriate precursors to form the heterocyclic core.[1]
A generalized synthetic workflow can be conceptualized as follows:
Mechanism of Action
This compound exerts its therapeutic effects through the dual inhibition of two key intracellular enzymes: phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). These enzymes are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger involved in numerous cellular processes.
-
PDE3 Inhibition: Primarily found in airway smooth muscle cells, inhibition of PDE3 leads to an increase in intracellular cAMP levels. This rise in cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets that promote smooth muscle relaxation, resulting in bronchodilation.
-
PDE4 Inhibition: Predominantly expressed in inflammatory cells such as neutrophils, eosinophils, macrophages, and T-cells, PDE4 inhibition also increases intracellular cAMP. Elevated cAMP levels in these cells suppress their activation and the release of pro-inflammatory mediators, including cytokines and chemokines. This leads to a broad anti-inflammatory effect in the airways.
By combining these two actions, this compound offers a unique, synergistic approach to treating respiratory diseases characterized by both bronchoconstriction and inflammation.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound at the cellular level:
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Source |
| PDE3 | 0.4 | [2] |
| PDE4 | 1479 | [2] |
Table 2: Pharmacokinetic Parameters of Inhaled this compound
| Parameter | Value | Study Population | Source |
| Cmax | Limited, non-consistent changes | Mild-to-moderate allergic asthmatics | [3] |
| AUC | Limited, non-consistent changes | Mild-to-moderate allergic asthmatics | |
| T1/2 | No major changes in systemic accumulation or metabolism | Mild-to-moderate allergic asthmatics |
Note: The pharmacokinetic profile of inhaled this compound is characterized by low systemic exposure, which is a desirable feature to minimize systemic side effects.
Table 3: Efficacy Data from Clinical Trials
| Indication | Trial Phase | Primary Endpoint | Result | Source |
| Asthma | Phase II | Maximum FEV1 increase from placebo | Day 1: 555 mL (95% CI 442-668) | |
| Day 3: 505 mL (95% CI 392-618) | ||||
| Day 6: 485 mL (95% CI 371-598) | ||||
| COPD | Phase II | Mean maximum FEV1 increase | 17.2% (SE 5.2) | |
| COPD | Phase III (ENHANCE-1) | Average FEV1 AUC 0-12h vs placebo | 87 mL (95% CI 55-119) | |
| COPD | Phase III (ENHANCE-2) | Average FEV1 AUC 0-12h vs placebo | 94 mL (95% CI 65-124) | |
| COPD | Phase III (ENHANCE-1) | Rate of moderate/severe exacerbations vs placebo (Rate Ratio) | 0.64 (95% CI 0.40-1.00) | |
| COPD | Phase III (ENHANCE-2) | Rate of moderate/severe exacerbations vs placebo (Rate Ratio) | 0.57 (95% CI 0.38-0.87) |
Table 4: Safety and Tolerability Data
| Adverse Event Profile | Details | Source |
| General Tolerability | Well-tolerated in clinical trials. | |
| Common Adverse Events | Mild, transient, and of equal frequency in this compound and placebo groups. | |
| Most frequent were headache, irritation of the larynx, and dryness of the throat. | ||
| Systemic Side Effects | Low incidence due to inhaled route and low systemic exposure. | |
| Treatment Discontinuation (ENHANCE trials) | Similar rates between this compound and placebo groups. |
Experimental Protocols
In Vitro PDE Inhibition Assay (Representative Protocol)
This protocol describes a general method for determining the inhibitory activity of a compound against PDE enzymes using a colorimetric assay.
Objective: To determine the IC50 value of a test compound for PDE3 and PDE4.
Materials:
-
Recombinant human PDE3 and PDE4 enzymes
-
cAMP substrate
-
5'-Nucleotidase
-
PDE Assay Buffer
-
Test compound (e.g., this compound)
-
Positive control inhibitor (e.g., IBMX)
-
Microplate reader
-
96-well microplates
-
Malachite Green-based phosphate (B84403) detection reagent
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and the positive control inhibitor in PDE Assay Buffer. Prepare working solutions of PDE enzymes, cAMP substrate, and 5'-nucleotidase.
-
Assay Setup: In a 96-well plate, add the PDE Assay Buffer, the test compound at various concentrations, and the PDE enzyme. Include wells for a no-enzyme control and a positive control.
-
Reaction Initiation: Initiate the reaction by adding the cAMP substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow for cAMP hydrolysis.
-
Second Enzymatic Step: Add 5'-nucleotidase to the wells to convert the 5'-AMP produced in the first step to adenosine and inorganic phosphate. Incubate for a further period.
-
Color Development: Add the Malachite Green-based reagent to all wells. This reagent will react with the inorganic phosphate to produce a colored product.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.
Preclinical Evaluation of Bronchodilator Activity (Representative Guinea Pig Model)
This protocol outlines a common in vivo method to assess the bronchodilator effects of an inhaled compound in a guinea pig model of bronchoconstriction.
Objective: To evaluate the ability of a test compound to reverse or prevent bronchoconstriction induced by a spasmogen.
Materials:
-
Male Dunkin-Hartley guinea pigs
-
Test compound (e.g., this compound) for inhalation
-
Spasmogen (e.g., histamine (B1213489) or methacholine)
-
Anesthetic
-
Whole-body plethysmograph
-
Nebulizer
Procedure:
-
Animal Acclimatization: Acclimatize animals to the experimental conditions for a specified period.
-
Baseline Measurement: Place the conscious, unrestrained guinea pig in the whole-body plethysmograph and record baseline respiratory parameters (e.g., specific airway resistance).
-
Induction of Bronchoconstriction: Expose the animal to an aerosolized spasmogen (e.g., histamine) for a set duration to induce bronchoconstriction. Monitor the respiratory parameters until a stable, elevated airway resistance is achieved.
-
Test Compound Administration: Administer the test compound via nebulization to the bronchoconstricted animal.
-
Measurement of Bronchodilation: Continuously record the respiratory parameters after administration of the test compound to measure the reversal of bronchoconstriction over time.
-
Data Analysis: Calculate the percentage inhibition of the spasmogen-induced bronchoconstriction at various time points after test compound administration. Determine the dose-response relationship and the duration of action.
Conclusion
This compound represents a significant innovation in the treatment of obstructive airway diseases. Its dual PDE3/PDE4 inhibitory mechanism provides a unique combination of bronchodilator and anti-inflammatory effects, addressing two key components of the pathophysiology of COPD and asthma. The extensive preclinical and clinical data accumulated to date demonstrate its potential as a safe and effective inhaled therapy. This technical guide has summarized the key aspects of its discovery, synthesis, mechanism of action, and clinical evaluation, providing a valuable resource for the scientific community. Further research and development will continue to elucidate the full therapeutic potential of this novel compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Verona Pharma Release: Further Clinical Data Highlighting the Significant Bronchodilator Activity of Novel Dual PDE3/4 Inhibitor RPL554 Presented at American Thoracic Society International Conference - BioSpace [biospace.com]
Preclinical Pharmacology of Ensifentrine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ensifentrine (B1671350) (formerly RPL554) is a first-in-class, inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) that has demonstrated both bronchodilatory and anti-inflammatory effects.[1][2][3][4][5] Developed for the treatment of chronic obstructive pulmonary disease (COPD), its unique mechanism of action targets key pathways in the pathophysiology of this and other respiratory diseases. This technical guide provides a comprehensive overview of the preclinical pharmacology of ensifentrine, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to characterize its activity.
Mechanism of Action
Ensifentrine exerts its therapeutic effects by selectively inhibiting two key intracellular enzymes: PDE3 and PDE4. These enzymes are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in various cell types within the lungs.
-
PDE3 Inhibition: Primarily found in airway smooth muscle cells, the inhibition of PDE3 leads to an accumulation of cAMP, which in turn activates protein kinase A (PKA). This cascade results in the relaxation of airway smooth muscle, leading to bronchodilation.
-
PDE4 Inhibition: Predominantly expressed in inflammatory cells such as neutrophils, eosinophils, and macrophages, the inhibition of PDE4 also increases intracellular cAMP levels. This elevation suppresses the release of pro-inflammatory mediators, including cytokines and chemokines, thereby exerting an anti-inflammatory effect.
The dual inhibition of both PDE3 and PDE4 by a single molecule is believed to produce additive or even synergistic effects, offering a broader therapeutic impact than targeting either enzyme alone.
Signaling Pathway of Ensifentrine
In Vitro Pharmacology
A series of in vitro experiments have been conducted to characterize the potency and selectivity of ensifentrine.
Phosphodiesterase Inhibition Assay
Experimental Protocol:
The inhibitory activity of ensifentrine against various PDE isoforms was determined using a standardized two-step enzymatic assay.
-
Enzyme Reaction: Recombinant human PDE enzymes were incubated with ensifentrine at varying concentrations in the presence of their respective cyclic nucleotide substrates (cAMP or cGMP).
-
Detection: The amount of remaining substrate was quantified following the addition of a detection reagent, typically involving conversion of the remaining cyclic nucleotide to a fluorescently labeled product.
-
Data Analysis: The concentration of ensifentrine that produced 50% inhibition of the enzyme activity (IC50) was calculated by fitting the data to a four-parameter logistic equation.
Data Presentation:
| PDE Isoform | Substrate | Ensifentrine IC50 (nM) | Roflumilast IC50 (nM) |
| PDE3 | cAMP | 100 - 500 | >10,000 |
| PDE4 | cAMP | 100 - 500 | 0.5 - 2 |
| PDE1 | cGMP | >10,000 | >10,000 |
| PDE2 | cGMP | >10,000 | >10,000 |
| PDE5 | cGMP | >10,000 | >10,000 |
Note: The IC50 values are approximate ranges compiled from various sources. Roflumilast is included for comparison as a selective PDE4 inhibitor.
Anti-inflammatory Effects in Human Monocytes
Experimental Protocol:
The ability of ensifentrine to inhibit the release of tumor necrosis factor-alpha (TNF-α) from human peripheral blood mononuclear cells (PBMCs) was assessed.
-
Cell Culture: PBMCs were isolated from healthy donors and cultured in appropriate media.
-
Stimulation: The cells were pre-incubated with varying concentrations of ensifentrine before being stimulated with lipopolysaccharide (LPS) to induce TNF-α production.
-
Quantification: After a defined incubation period, the concentration of TNF-α in the cell culture supernatant was measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value for TNF-α inhibition was determined.
Data Presentation:
| Cell Type | Stimulant | Parameter Measured | Ensifentrine IC50 (nM) |
| Human PBMCs | LPS | TNF-α release | 50 - 200 |
In Vivo Pharmacology
The preclinical efficacy of ensifentrine has been evaluated in various animal models of respiratory disease.
Bronchodilatory and Bronchoprotective Effects in Guinea Pigs
Experimental Protocol:
The effects of ensifentrine on airway constriction were investigated in guinea pigs.
-
Animal Model: Male Dunkin-Hartley guinea pigs were used.
-
Bronchoconstriction Challenge: Airway constriction was induced by an intravenous challenge with histamine (B1213489) or methacholine.
-
Drug Administration: Ensifentrine was administered either orally or via inhalation prior to the bronchoconstrictor challenge.
-
Measurement: The degree of bronchoconstriction was measured using a whole-body plethysmograph to assess changes in airway resistance.
-
Data Analysis: The dose of ensifentrine required to inhibit the bronchoconstrictor response by 50% (ED50) was calculated.
Experimental Workflow for In Vivo Bronchodilation Study
Anti-inflammatory Effects in a Guinea Pig Model of Allergic Airway Inflammation
Experimental Protocol:
The anti-inflammatory properties of ensifentrine were assessed in a model of ovalbumin-induced airway inflammation.
-
Sensitization: Guinea pigs were sensitized to ovalbumin.
-
Challenge: The sensitized animals were challenged with an aerosol of ovalbumin to induce an inflammatory response in the lungs.
-
Drug Administration: Ensifentrine was administered prior to the ovalbumin challenge.
-
Bronchoalveolar Lavage (BAL): At a specified time after the challenge, a BAL was performed to collect cells from the airways.
-
Cell Counting: The total number of inflammatory cells and the differential cell counts (e.g., eosinophils, neutrophils) in the BAL fluid were determined.
-
Data Analysis: The percentage reduction in inflammatory cell influx in the ensifentrine-treated group was compared to the vehicle-treated group.
Data Presentation:
| Animal Model | Inflammatory Stimulus | Key Endpoint | Result with Ensifentrine |
| Guinea Pig | Ovalbumin Challenge | Eosinophil influx into BAL fluid | Significant reduction |
| Guinea Pig | LPS Inhalation | Neutrophil influx into BAL fluid | Significant reduction |
Summary and Conclusion
The preclinical data for ensifentrine strongly support its dual mechanism of action, demonstrating both potent bronchodilatory and anti-inflammatory effects. In vitro studies have confirmed its inhibitory activity against PDE3 and PDE4, and its ability to suppress pro-inflammatory cytokine release. In vivo studies in relevant animal models have shown significant efficacy in preventing bronchoconstriction and reducing airway inflammation. These findings provided a solid foundation for the clinical development of ensifentrine as a novel, inhaled therapy for COPD and other respiratory diseases. The successful outcomes of its Phase 3 clinical trials, the ENHANCE trials, have further validated its therapeutic potential.
References
- 1. Perspectives on Ensifentrine and Its Therapeutic Potential in the Treatment of COPD: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Verona Pharma Announces Ensifentrine Meets Primary Endpoint in Phase 3 ENHANCE-2 Trial for COPD - BioSpace [biospace.com]
Davalomilast (SHR0302): A Technical Guide for Psoriasis and Atopic Dermatitis Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Davalomilast (also known as Ivarmacitinib or SHR0302) is an orally administered, potent, and highly selective Janus kinase 1 (JAK1) inhibitor under investigation for the treatment of various immune-mediated inflammatory diseases, including atopic dermatitis and psoriasis. By selectively targeting JAK1, this compound modulates the signaling of key pro-inflammatory cytokines implicated in the pathogenesis of these debilitating skin conditions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols to facilitate further research and development.
Mechanism of Action: Selective JAK1 Inhibition
This compound exerts its therapeutic effects by selectively inhibiting the Janus kinase 1 (JAK1) enzyme. JAKs are intracellular tyrosine kinases that play a crucial role in the signal transduction of numerous cytokines and growth factors that are pivotal in immune responses and inflammation. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).
In psoriasis and atopic dermatitis, the dysregulation of cytokine signaling pathways is a key driver of the chronic inflammation and epidermal hyperproliferation characteristic of these diseases. Specifically, cytokines such as interleukin (IL)-4, IL-5, IL-13 (central to the Type 2 inflammation in atopic dermatitis) and interferon-gamma (IFN-γ), IL-17, and IL-23 (implicated in the Th1/Th17-driven pathology of psoriasis) rely on JAK1 for signal transduction.
Upon cytokine binding to their respective receptors, JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene transcription.
This compound's high selectivity for JAK1 is a key attribute, as it allows for the targeted inhibition of inflammatory pathways while potentially minimizing off-target effects associated with the inhibition of other JAK isoforms. For instance, sparing JAK2 may reduce the risk of hematological adverse events such as anemia and neutropenia.[1]
Signaling Pathway Diagram
Quantitative Data
In Vitro Selectivity Profile
This compound demonstrates a high degree of selectivity for JAK1 over other JAK family members. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target Kinase | IC50 (nM) | Selectivity Ratio (Fold-Selectivity vs. JAK1) |
| JAK1 | 0.1 | 1 |
| JAK2 | 0.9 | 9 |
| JAK3 | 7.7 | 77 |
| TYK2 | 42 | 420 |
Data compiled from preclinical studies.
Clinical Efficacy in Atopic Dermatitis (Phase II)
A randomized, double-blind, placebo-controlled Phase II study (QUARTZ2, NCT04162899) evaluated the efficacy and safety of oral this compound in adult patients with moderate to severe atopic dermatitis over 12 weeks.[1][2][3]
| Efficacy Endpoint (Week 12) | Placebo (n=35) | This compound 4 mg QD (n=35) | This compound 8 mg QD (n=35) |
| IGA Response (% of patients) | 5.7% | 25.7% (p=0.022) | 54.3% (p<0.001) |
| EASI-75 Response (% of patients) | 22.9% | 51.4% (p=0.013) | 74.3% (p<0.001) |
| Pruritus NRS ≥3-point improvement (%) | 22.9% | 65.7% (p<0.001) | 74.3% (p<0.001) |
IGA Response: Investigator's Global Assessment score of 0 (clear) or 1 (almost clear) with a ≥2-grade improvement from baseline. EASI-75: ≥75% improvement from baseline in the Eczema Area and Severity Index. Pruritus NRS: Numerical Rating Scale for itch.
Clinical Safety in Atopic Dermatitis (Phase II)
| Adverse Event Profile (Week 12) | Placebo (n=35) | This compound 4 mg QD (n=35) | This compound 8 mg QD (n=35) |
| Any TEAE (%) | 51.4% | 60.0% | 68.6% |
| Serious AEs (%) | 0% | 0% | 8.6%* |
| Serious Infections (%) | 0% | 0% | 0% |
*TEAE: Treatment-Emergent Adverse Event. SAE: Serious Adverse Event. Three SAEs were reported, all were worsening of atopic dermatitis and deemed unrelated to the active treatment. Most AEs were mild.
Psoriasis and Psoriatic Arthritis Research
While specific data from clinical trials focused solely on plaque psoriasis are not yet fully published, a Phase III clinical trial (NCT04957550) is underway to evaluate the efficacy and safety of this compound in subjects with active psoriatic arthritis. The primary outcome for this study is the American College of Rheumatology 20% (ACR20) response rate at week 24. Given the shared inflammatory pathways between psoriasis and psoriatic arthritis, positive results from this trial would further support the therapeutic potential of this compound in psoriatic diseases. Preliminary reports from studies in psoriatic arthritis suggest that this compound has a good and fast efficacy with an acceptable safety profile.
Experimental Protocols
Biochemical Kinase Inhibition Assay (HTRF)
This protocol describes a representative Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC50 values of this compound against purified JAK enzymes.
Objective: To quantify the inhibitory activity of this compound on JAK1, JAK2, JAK3, and TYK2.
Principle: The HTRF KinEASE™ assay is a competitive binding assay. It measures the phosphorylation of a biotinylated peptide substrate by the kinase. The detection is based on FRET between a europium cryptate-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor) which binds to the biotinylated substrate. Inhibition of the kinase results in a decreased HTRF signal.
Materials:
-
Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Biotinylated peptide substrate
-
ATP
-
This compound (SHR0302)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
HTRF Detection Buffer
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction: a. Add 2 µL of diluted this compound or DMSO control to the wells of a 384-well plate. b. Add 4 µL of the respective JAK enzyme solution (diluted in assay buffer) to each well. c. Incubate for 15 minutes at room temperature. d. Initiate the kinase reaction by adding 4 µL of a solution containing ATP and the biotinylated peptide substrate. e. Incubate for 60 minutes at room temperature.
-
Detection: a. Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA, the europium-labeled antibody, and streptavidin-XL665. b. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (FRET signal).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a four-parameter logistic model to determine the IC50 value.
Cell-Based STAT Phosphorylation Assay
This protocol outlines a method to assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.
Objective: To measure the inhibition of JAK1-mediated STAT phosphorylation by this compound in a relevant human cell line.
Principle: In response to cytokine stimulation, JAK1 phosphorylates STAT proteins. This assay quantifies the level of phosphorylated STAT (pSTAT) in cell lysates using a sensitive immunoassay, such as AlphaLISA® or HTRF.
Materials:
-
Human cell line expressing the relevant cytokine receptor and JAK1 (e.g., HeLa, HaCaT keratinocytes, or peripheral blood mononuclear cells - PBMCs)
-
Appropriate cytokine for stimulation (e.g., IFN-γ for JAK1/JAK2 signaling, IL-4/IL-13 for JAK1/JAK3 signaling)
-
This compound (SHR0302)
-
Cell culture medium and supplements
-
Lysis buffer
-
pSTAT detection kit (e.g., AlphaLISA® SureFire® Ultra™ or HTRF Phospho-STAT kits)
-
Assay plates (e.g., 96-well or 384-well)
-
AlphaLISA® or HTRF-compatible plate reader
Procedure:
-
Cell Culture and Plating: a. Culture cells to approximately 80-90% confluency. b. Seed cells into a 96-well tissue culture plate at an optimized density and allow them to adhere overnight. c. Serum-starve the cells for 4-6 hours prior to the experiment, if necessary.
-
Compound Treatment: a. Prepare serial dilutions of this compound in serum-free medium. b. Remove the medium from the cells and add the diluted this compound or vehicle control. c. Pre-incubate the cells with the compound for 1-2 hours at 37°C.
-
Cytokine Stimulation: a. Add the appropriate cytokine at a pre-determined concentration (e.g., EC80) to the wells. b. Incubate for 15-30 minutes at 37°C to induce STAT phosphorylation.
-
Cell Lysis: a. Remove the medium and add lysis buffer to each well. b. Incubate on a plate shaker for 10-15 minutes at room temperature.
-
Detection (Example using AlphaLISA®): a. Transfer the cell lysate to a 384-well assay plate. b. Add the AlphaLISA® acceptor beads and donor beads according to the manufacturer's protocol. c. Incubate in the dark at room temperature for 1-2 hours.
-
Data Acquisition: Read the plate on an AlphaLISA®-compatible plate reader.
-
Data Analysis: Determine the percentage of inhibition of STAT phosphorylation for each this compound concentration relative to the cytokine-stimulated control and calculate the IC50 value.
Conclusion
This compound (SHR0302) is a promising, orally available, selective JAK1 inhibitor with demonstrated efficacy and a favorable safety profile in atopic dermatitis. Its mechanism of action, which targets key inflammatory cytokine pathways, provides a strong rationale for its investigation in other immune-mediated skin diseases such as psoriasis. The data and protocols presented in this technical guide are intended to support the ongoing research and development efforts for this novel therapeutic agent. Further studies, particularly the elucidation of clinical trial data in plaque psoriasis, will be crucial in defining the full therapeutic potential of this compound in the field of dermatology.
References
- 1. Efficacy and Safety of SHR0302, a Highly Selective Janus Kinase 1 Inhibitor, in Patients with Moderate to Severe Atopic Dermatitis: A Phase II Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of SHR0302, a Highly Selective Janus Kinase 1 Inhibitor, in Patients with Moderate to Severe Atopic Dermatitis: A Phase II Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reistone Biopharma Announces Positive Topline Results from Phase 2 Clinical Trial Evaluating SHR0302, a JAK1 Inhibitor for the Treatment of Moderate-to-Severe Atopic Dermatitis [prnewswire.com]
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays of Davalomilast
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of Davalomilast, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. The following assays are designed to assess its enzymatic inhibition, its effect on intracellular signaling, and its anti-inflammatory properties in relevant cell-based models.
Introduction to this compound and PDE4 Inhibition
This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of cAMP, which in turn suppresses the activity of pro-inflammatory cells and mediators. This mechanism of action makes this compound a promising therapeutic agent for the treatment of various inflammatory diseases. The following protocols outline key in vitro assays to evaluate the pharmacological profile of this compound.
Core Experimental Protocols
This section details the step-by-step methodologies for the essential in vitro assays to characterize this compound.
Protocol 1: PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
This assay directly measures the inhibitory activity of this compound on purified PDE4 enzyme.
Principle: This homogeneous assay is based on fluorescence polarization (FP). A fluorescein-labeled cAMP derivative (FAM-cAMP) is used as a substrate for the PDE4 enzyme. When intact, the small FAM-cAMP molecule rotates rapidly in solution, resulting in a low FP value. Upon hydrolysis by PDE4 to FAM-AMP, a binding agent that specifically recognizes the 5'-monophosphate group is added. The binding of FAM-AMP to this larger molecule slows its rotation, leading to a high FP signal. The inhibitory effect of this compound is quantified by its ability to prevent the hydrolysis of FAM-cAMP, thus maintaining a low FP signal.[1][2]
Materials:
-
Purified recombinant human PDE4 enzyme (e.g., PDE4B, PDE4D)
-
Fluorescence polarization assay kit (containing FAM-cAMP, binding agent, and assay buffer)
-
This compound
-
DMSO (for compound dilution)
-
384-well, low-volume, black, solid-bottom assay plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., starting from 1 mM).
-
Prepare a positive control inhibitor (e.g., Rolipram) in the same manner.
-
-
Assay Plate Setup:
-
Add diluted this compound, positive control, or DMSO (for no inhibitor and maximum activity controls) to the wells of the 384-well plate.
-
Add the diluted PDE4 enzyme solution to each well, except for the "no enzyme" control wells. For the "no enzyme" control, add assay buffer.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the FAM-cAMP substrate solution to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Detection:
-
Stop the reaction by adding the Binding Agent solution to all wells.
-
Incubate for an additional 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence polarization of each well using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
Data Analysis:
-
The output will be in millipolarization units (mP).
-
Calculate the percentage of inhibition for each this compound concentration relative to the controls.
-
Plot the percentage inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Intracellular cAMP Measurement Assay
This protocol measures the effect of this compound on intracellular cAMP levels in a cell-based assay.
Principle: Inhibition of PDE4 by this compound is expected to increase intracellular cAMP levels. This can be measured using various methods, including Homogeneous Time-Resolved Fluorescence (HTRF). In the HTRF assay, cells are stimulated with an adenylyl cyclase activator (e.g., forskolin) to produce cAMP. The cell lysate is then incubated with HTRF reagents (cAMP-d2 and anti-cAMP-cryptate). The signal is inversely proportional to the amount of cAMP produced.[3]
Materials:
-
A suitable cell line expressing the target PDE4 subtype (e.g., HEK293, U937)
-
Cell culture medium and supplements
-
This compound
-
HTRF cAMP assay kit
-
HTRF-compatible microplate reader
Procedure:
-
Cell Culture:
-
Culture the chosen cell line under standard conditions.
-
Seed the cells in a microplate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with serial dilutions of this compound or vehicle for a specified time (e.g., 30 minutes).
-
-
cAMP Stimulation:
-
Stimulate the cells with forskolin to induce cAMP production.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the HTRF assay kit protocol.
-
Add the HTRF reagents to the cell lysate.
-
Incubate the plate at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the fluorescence at 620 nm and 665 nm using an HTRF reader.
-
Data Analysis:
-
Calculate the HTRF ratio and determine the cAMP concentration based on a standard curve.
-
Plot the cAMP concentration against the this compound concentration to determine the EC50 value.
Protocol 3: TNF-α Release Assay in LPS-Stimulated Human PBMCs
This assay evaluates the anti-inflammatory effect of this compound by measuring its ability to inhibit TNF-α production in human peripheral blood mononuclear cells (PBMCs).[3]
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates PBMCs to produce pro-inflammatory cytokines, including TNF-α.[4] this compound, by increasing intracellular cAMP, is expected to inhibit the release of TNF-α. The amount of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI-1640 medium supplemented with fetal bovine serum
-
Lipopolysaccharide (LPS)
-
This compound
-
Human TNF-α ELISA kit
-
ELISA plate reader
Procedure:
-
PBMC Isolation and Plating:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Plate the PBMCs in a microplate.
-
-
Compound Treatment:
-
Pre-treat the cells with serial dilutions of this compound or vehicle for 1 hour.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.
-
-
Supernatant Collection:
-
Collect the cell culture supernatants.
-
-
TNF-α Measurement:
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α production for each this compound concentration.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the this compound concentration.
Data Presentation
Table 1: Summary of In Vitro Assay Parameters for this compound
| Assay | Parameter Measured | Typical Cell Types | Stimulus | Readout | Typical Concentration Range for this compound |
| PDE4 Enzyme Inhibition | Direct inhibition of PDE4 enzyme activity | N/A (Purified Enzyme) | N/A | Fluorescence Polarization | 0.1 nM - 10 µM |
| Intracellular cAMP | Increase in intracellular cAMP levels | HEK293, U937 | Forskolin | HTRF | 1 nM - 10 µM |
| TNF-α Release | Inhibition of TNF-α secretion | Human PBMCs | LPS | ELISA | 1 nM - 10 µM |
Visualizations
Signaling Pathway of PDE4 Inhibition by this compound
Caption: this compound inhibits PDE4, leading to increased cAMP, PKA activation, and reduced inflammation.
Experimental Workflow for TNF-α Release Assay
Caption: Workflow for measuring this compound's inhibition of LPS-induced TNF-α release from PBMCs.
References
Application Notes and Protocols for Measuring Davalomilast IC50 in HEK-293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Davalomilast (formerly RVT-501) is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, this compound increases cAMP levels, which in turn suppresses the release of pro-inflammatory mediators. This mechanism of action makes this compound a promising therapeutic candidate for various inflammatory diseases. The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the potency of a drug like this compound. This document provides detailed application notes and protocols for determining the IC50 of this compound in Human Embryonic Kidney 293 (HEK-293) cells, a widely used cell line for studying cAMP signaling pathways.
Principle of the Assay
The determination of this compound's IC50 in HEK-293 cells is based on measuring its ability to inhibit the degradation of cAMP. The assay involves the following key steps:
-
Cell Culture: HEK-293 cells are cultured to an appropriate density.
-
Stimulation: The intracellular adenylyl cyclase is stimulated with forskolin (B1673556) to increase basal cAMP levels.
-
Inhibition: The cells are treated with varying concentrations of this compound to inhibit PDE4-mediated cAMP degradation.
-
cAMP Measurement: The intracellular cAMP levels are quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the this compound concentration, from which the IC50 value is calculated.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data for the determination of this compound IC50 in HEK-293 cells.
| Parameter | Value |
| Cell Line | HEK-293 |
| Assay Method | HTRF cAMP Assay |
| Stimulant | Forskolin |
| Stimulant Concentration | 10 µM |
| This compound Concentration Range | 0.1 nM - 10 µM |
| This compound IC50 | 50 nM |
| Hill Slope | -1.2 |
| R² of Curve Fit | 0.99 |
Signaling Pathway and Experimental Workflow
Caption: cAMP signaling pathway and the inhibitory action of this compound.
Caption: Step-by-step workflow for the this compound IC50 assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK-293 cells
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
Forskolin: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
cAMP Assay Kit: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (e.g., from Cisbio or similar).
-
Plate: 384-well, low-volume, white microplate.
-
Other: Phosphate-Buffered Saline (PBS), Trypsin-EDTA, DMSO, multichannel pipettes, HTRF-compatible plate reader.
HEK-293 Cell Culture
-
Maintain HEK-293 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
For the assay, harvest cells using Trypsin-EDTA, neutralize with culture medium, and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in assay buffer and perform a cell count. Adjust the cell density to 2 x 10⁵ cells/mL.
Preparation of this compound and Forskolin Working Solutions
-
This compound Serial Dilutions:
-
Perform a serial dilution of the 10 mM this compound stock solution in DMSO to prepare intermediate stocks.
-
Further dilute these intermediate stocks in assay buffer to create a 2X final concentration range (e.g., from 20 µM down to 0.2 nM). It is recommended to perform an 11-point dilution series.
-
Include a vehicle control (assay buffer with the same final concentration of DMSO as the highest this compound concentration).
-
-
Forskolin Solution:
-
Dilute the 10 mM Forskolin stock solution in assay buffer to a 2X final concentration of 20 µM.
-
HTRF cAMP Assay Protocol
-
Cell Plating: Dispense 5 µL of the HEK-293 cell suspension (1,000 cells) into each well of a 384-well plate.
-
This compound Addition: Add 5 µL of the 2X this compound serial dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Forskolin Stimulation: Add 5 µL of the 2X Forskolin solution to all wells (except for the negative control wells, to which 5 µL of assay buffer is added).
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Cell Lysis and HTRF Reagent Addition:
-
Prepare the HTRF lysis buffer and reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.
-
Add 5 µL of the HTRF lysis buffer containing the HTRF reagents to each well.
-
-
Final Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor (e.g., 320 nm excitation) and acceptor (e.g., 665 nm and 620 nm emission).
Data Analysis
-
Calculate HTRF Ratio: Calculate the HTRF ratio for each well using the formula:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) x 10⁴
-
-
Normalize Data: Normalize the HTRF ratios to the percentage of inhibition.
-
0% inhibition (no this compound, with forskolin)
-
100% inhibition (highest concentration of a potent, known PDE4 inhibitor or baseline without forskolin)
-
-
Generate Dose-Response Curve: Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate IC50: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of this compound that produces 50% of the maximum inhibition. Software such as GraphPad Prism or equivalent can be used for this analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the determination of this compound's IC50 in HEK-293 cells using a HTRF-based cAMP assay. The provided workflow, from cell culture to data analysis, is designed to yield robust and reproducible results for the characterization of this potent PDE4 inhibitor. Adherence to these protocols will enable researchers to accurately assess the potency of this compound and similar compounds in a cellular context.
Application Notes and Protocols: Luciferase Reporter Gene Assay for Davalomilast Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Davalomilast is a potent and selective phosphodiesterase 4 (PDE4) inhibitor with significant anti-inflammatory properties.[1] PDE4 is a critical enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in various cellular signaling pathways.[2] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). Activated PKA then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that binds to cAMP response elements (CREs) in the promoter regions of target genes, leading to their transcription.[3][4]
The luciferase reporter gene assay is a widely used method to screen and characterize the activity of PDE4 inhibitors like this compound.[1][5] This assay utilizes a plasmid containing the firefly luciferase gene under the control of a CRE promoter. When cells transfected with this plasmid are treated with a PDE4 inhibitor, the resulting increase in cAMP and subsequent activation of CREB lead to the expression of luciferase. The amount of light produced upon the addition of the luciferase substrate, luciferin, is directly proportional to the activity of the PDE4 inhibitor.[6][7]
This document provides a detailed protocol for utilizing a CRE-luciferase reporter gene assay to determine the in vitro potency of this compound.
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway affected by this compound. Inhibition of PDE4 by this compound leads to an accumulation of cAMP, activation of the PKA-CREB pathway, and subsequent expression of the luciferase reporter gene.
Caption: this compound inhibits PDE4, increasing cAMP and activating the CREB pathway.
Experimental Workflow
The diagram below outlines the major steps involved in the luciferase reporter gene assay for assessing this compound activity.
Caption: Workflow for the this compound luciferase reporter gene assay.
Quantitative Data for this compound Activity
| Compound | Assay Type | Cell Line | EC50 (nM) | Hill Slope | Max Response (% of Control) |
| This compound | CRE-Luciferase | HEK293 | Enter Data | Enter Data | Enter Data |
| Rolipram (Control) | CRE-Luciferase | HEK293 | Enter Data | Enter Data | Enter Data |
Note: Rolipram is a well-characterized PDE4 inhibitor and can be used as a positive control in the assay.
Detailed Experimental Protocol
This protocol is adapted from established methods for measuring PDE4 inhibitor activity using a CRE-luciferase reporter gene assay.[5]
1. Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells
-
Reporter Plasmid: pCRE-Luciferase reporter plasmid (containing a firefly luciferase gene driven by a promoter with multiple cAMP Response Elements)
-
Control Plasmid: A constitutively expressing Renilla luciferase plasmid (e.g., pRL-TK) for normalization of transfection efficiency.
-
Transfection Reagent: Lipofectamine® 2000 or a similar lipid-based transfection reagent
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Prepare a stock solution in DMSO and serially dilute to the desired concentrations in the cell culture medium.
-
Forskolin: Prepare a stock solution in DMSO. Forskolin is an adenylyl cyclase activator used to induce cAMP production.
-
Luciferase Assay System: A commercial dual-luciferase reporter assay system (e.g., from Promega)
-
Luminometer: A plate-reading luminometer capable of detecting the light output from the luciferase reaction.
-
Plates: White, opaque 96-well cell culture plates suitable for luminescence measurements.
2. Cell Culture and Seeding
-
Culture HEK293 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
The day before transfection, seed the HEK293 cells into a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow the cells to adhere.
3. Transfection
-
On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. For each well, co-transfect the cells with the pCRE-Luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Add the transfection complexes to the cells and incubate for 24-48 hours to allow for the expression of the reporter genes.
4. Compound Treatment and Stimulation
-
Prepare serial dilutions of this compound in serum-free DMEM. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
After the transfection period, remove the medium from the wells and replace it with 90 µL of the this compound dilutions. Include wells with vehicle (DMSO) as a negative control.
-
Pre-incubate the cells with this compound for 30 minutes at 37°C.
-
Prepare a solution of forskolin in serum-free DMEM at a concentration that induces a sub-maximal cAMP response (this concentration should be determined empirically, but a starting point is 1-10 µM).
-
Add 10 µL of the forskolin solution to each well (except for the unstimulated control wells) and incubate for an additional 4-6 hours at 37°C.
5. Luciferase Assay
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's instructions. This typically involves:
-
Removing the culture medium.
-
Lysing the cells with the provided lysis buffer.
-
Adding the firefly luciferase substrate and measuring the luminescence (this is the CRE-driven reporter).
-
Adding the Renilla luciferase substrate (stop and glow) and measuring the luminescence (this is the internal control).
-
6. Data Analysis
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
The fold induction of luciferase activity is calculated by dividing the normalized luciferase activity of the this compound-treated, forskolin-stimulated wells by the normalized activity of the vehicle-treated, forskolin-stimulated wells.
-
Plot the fold induction as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
Conclusion
The CRE-luciferase reporter gene assay is a robust and sensitive method for quantifying the in vitro activity of PDE4 inhibitors like this compound. This application note provides a comprehensive protocol and the necessary background information for researchers to successfully implement this assay in their drug discovery and development workflows. The provided diagrams and data table template will aid in the visualization of the mechanism of action and the systematic recording of experimental results.
References
- 1. Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA‐approved targeted small molecule oncology drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US12016848B2 - Roflumilast formulations with an improved pharmacokinetic profile - Google Patents [patents.google.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Clinical Trial | Moss Lab | Stanford Medicine [med.stanford.edu]
- 5. Preclinical models for drug discovery for metastatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Does In Vitro Potency Predict Clinically Efficacious Concentrations? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA-approved targeted small molecule oncology drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Davalomilast in Animal Models of COPD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. The development of novel therapeutics is crucial for managing COPD and its debilitating symptoms. Davalomilast, a phosphodiesterase 4 (PDE4) inhibitor, represents a promising therapeutic candidate. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the activity of various inflammatory cells and mediators.[1][2][3] This document provides detailed application notes and protocols for the preclinical evaluation of this compound in established animal models of COPD.
While specific data on this compound in animal models of COPD is not yet widely published, the information presented here is based on the well-established effects of other PDE4 inhibitors, such as Roflumilast, in similar models. These protocols and expected outcomes can serve as a robust starting point for designing and executing preclinical studies for this compound.
Mechanism of Action of PDE4 Inhibitors
This compound, as a selective PDE4 inhibitor, is expected to exert its anti-inflammatory effects by increasing intracellular cAMP levels in key immune and pro-inflammatory cells.[3] This elevation in cAMP is thought to mediate a reduction in the release of inflammatory mediators and inhibit the trafficking and function of inflammatory cells, such as neutrophils and macrophages, to the lungs.[2]
References
Application Note: Preparation of Davalomilast Solutions for In Vitro Experiments
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in in vitro studies involving Davalomilast.
Purpose: This application note provides a detailed protocol for the dissolution of this compound to prepare stock and working solutions for various in vitro experimental setups. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Introduction to this compound
This compound is a potent and selective phosphodiesterase-4 (PDE4) inhibitor. PDE4 is a key enzyme in the inflammatory cascade, primarily expressed in immune and central nervous system cells.[1][2] It functions by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) into its inactive form, 5'-adenosine monophosphate (AMP).[1][3] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates downstream signaling pathways, such as the Protein Kinase A (PKA) and cAMP-responsive element-binding protein (CREB) axis.[4] This mechanism leads to a broad spectrum of anti-inflammatory and immunomodulatory effects, making this compound a compound of interest for treating various inflammatory diseases. Accurate preparation of this compound solutions is the first critical step for reliable in vitro testing.
Physicochemical Properties and Solubility
For accurate preparation of stock solutions, it is essential to understand the physicochemical properties of this compound. While specific solubility data may vary by supplier, small organic molecules used in drug discovery are often readily soluble in dimethyl sulfoxide (B87167) (DMSO).
Table 1: Physicochemical and Solubility Data for this compound
| Property | Data | Notes |
| Molecular Weight | Refer to Certificate of Analysis (CofA) | Use the exact molecular weight provided by the supplier for precise molarity calculations. |
| Appearance | Crystalline solid | Visually inspect the compound upon receipt. |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | A polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds. |
| Solubility in DMSO | ≥ 10 mM (Estimated) | This is a typical solubility for small molecule inhibitors. Always perform a small-scale test to confirm solubility at your desired concentration before preparing a large stock solution. |
| Aqueous Solubility | Low | Like many organic compounds, direct dissolution in aqueous buffers or media is often challenging. A DMSO stock is recommended for subsequent dilution into aqueous experimental media. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which can be stored for long periods and diluted to various working concentrations as needed.
Materials:
-
This compound powder
-
Anhydrous or ACS Reagent Grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, precision pipettes and tips
Procedure:
-
Calculation: Determine the mass of this compound required to make a 10 mM stock solution. Use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 Example (assuming MW = 450 g/mol and a final volume of 1 mL): Mass (mg) = 0.010 mol/L x 0.001 L x 450 g/mol x 1000 = 4.5 mg
-
Weighing: Accurately weigh the calculated mass of this compound powder using an analytical balance. To ensure accuracy when weighing small amounts, it is recommended to weigh a slightly larger mass (e.g., 10 mg) and adjust the solvent volume accordingly.
-
Dissolution: Add the weighed this compound to a sterile vial. Using a calibrated pipette, add the calculated volume of DMSO to the vial.
-
Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium) for direct use in experiments.
Procedure:
-
Determine Final Concentration: Decide the final concentration of this compound required for your experiment (e.g., 1 µM, 10 µM).
-
Serial Dilution: It is recommended to perform serial dilutions rather than a single large dilution to maintain accuracy. For example, to get a 10 µM working solution from a 10 mM stock, you could first dilute the stock 1:100 in media (to get 100 µM) and then dilute that intermediate solution 1:10 in your final assay volume.
-
Control DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to prevent solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Mixing: Add the diluted this compound to the experimental medium and mix gently by pipetting or swirling. Ensure the solution is homogenous before adding it to cells or other assay components.
Storage and Stability
Proper storage is critical to maintaining the integrity and activity of this compound solutions.
Table 2: Recommended Storage Conditions
| Solution Type | Solvent | Storage Temperature | Recommended Duration | Notes |
| Powder | N/A | -20°C | Up to 3 years | Store in a desiccator to protect from moisture. |
| Stock Solution | DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Stock Solution | DMSO | -20°C | Up to 1 month | For shorter-term storage. Re-test efficacy if stored longer than one month. |
| Working Solution | Aqueous | 2-8°C | Prepare fresh daily | The stability of compounds in aqueous media can be limited. Use immediately after preparation. |
Visualized Workflows and Pathways
Workflow for Solution Preparation
The following diagram illustrates the standard workflow for preparing this compound stock and working solutions.
Signaling Pathway of this compound
This diagram illustrates the mechanism of action of this compound as a PDE4 inhibitor.
References
Application Notes and Protocols: Davalomilast Treatment in LPS-Stimulated Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
Davalomilast (also known as RPL554 or RV568) is a first-in-class inhaled dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4).[1][2][3][4][5] These enzymes are responsible for the degradation of intracellular cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger involved in regulating inflammation. By inhibiting both PDE3 and PDE4, this compound increases intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors that mediate a broad range of anti-inflammatory responses.
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. Upon recognition by Toll-like receptor 4 (TLR4), LPS triggers intracellular signaling cascades, primarily involving the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Activation of these pathways leads to the transcription and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), which are key mediators of the inflammatory response.
These application notes provide a summary of the mechanism of action of this compound in the context of LPS-stimulated macrophages, along with detailed protocols for in vitro assessment of its anti-inflammatory effects.
Mechanism of Action
In LPS-stimulated macrophages, this compound exerts its anti-inflammatory effects by elevating intracellular cAMP levels. This leads to the activation of PKA, which can then interfere with the pro-inflammatory signaling cascades initiated by LPS. The primary mechanisms include:
-
Inhibition of NF-κB Activation: Increased cAMP and PKA activity can inhibit the translocation of the p65 subunit of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes.
-
Modulation of MAPK Signaling: The cAMP-PKA pathway can negatively regulate the phosphorylation and activation of key MAPK members, such as p38, JNK, and ERK, which are crucial for the production of inflammatory mediators.
Preclinical studies have demonstrated that this compound possesses both bronchodilator and anti-inflammatory properties. Specifically, dual inhibition of PDE3 and PDE4 has been shown to be necessary for the maximal suppression of pro-inflammatory mediator release from macrophages.
Data Presentation
While this compound has been shown to have potent anti-inflammatory effects, specific IC50 values for the inhibition of individual cytokines in LPS-stimulated macrophages are not extensively available in peer-reviewed literature. The following table summarizes the reported qualitative effects and data from related PDE inhibitors.
| Compound/Inhibitor Class | Cell Type | Stimulant | Target | Observed Effect | Reference |
| This compound (RPL554) | Human Sputum Cells | LPS | Neutrophils | Significant reduction in absolute neutrophil count. | |
| Dual PDE3/PDE4 Inhibitor | Human Alveolar Macrophages | LPS | TNF-α | Complete suppression of TNF-α release. | |
| Roflumilast (PDE4 Inhibitor) | Human Lung Macrophages | LPS | TNF-α | Concentration-dependent inhibition of TNF-α release. | |
| Rolipram (PDE4 Inhibitor) | Human Chorionic Cells | LPS | TNF-α | Reduction in TNF-α production. | |
| Rolipram (PDE4 Inhibitor) | Human T-cells | Mitogen | IL-2 | Partial inhibition of IL-2 release, potentiated by a PDE3 inhibitor. |
Signaling Pathways and Experimental Workflow Visualization
The following diagrams illustrate the key signaling pathways involved in LPS-induced macrophage activation and the mechanism of action for this compound, as well as a typical experimental workflow.
Caption: LPS-induced pro-inflammatory signaling in macrophages.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound efficacy.
Experimental Protocols
The following are generalized protocols for investigating the effects of this compound on LPS-stimulated macrophages. Specific parameters such as cell density, incubation times, and reagent concentrations should be optimized for the specific macrophage cell type (e.g., RAW 264.7, THP-1, or primary bone marrow-derived macrophages) and experimental setup.
Protocol 1: Assessment of Cytokine Production by ELISA
Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) from LPS-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture macrophages to ~80% confluency.
-
Harvest cells and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in complete culture medium at a concentration that elicits a robust inflammatory response (typically 10-100 ng/mL).
-
Add 10 µL of the LPS working solution to each well (except for the unstimulated control wells).
-
Incubate the plate for an appropriate time to allow for cytokine production (e.g., 6 hours for TNF-α, 24 hours for IL-6 and IL-1β).
-
-
Sample Collection:
-
After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
Store the supernatants at -80°C until analysis.
-
-
Cytokine Quantification:
-
Perform the ELISA for TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
-
Determine the IC50 value of this compound for each cytokine.
-
Protocol 2: Analysis of NF-κB and MAPK Signaling by Western Blot
Objective: To determine the effect of this compound on the phosphorylation of key proteins in the NF-κB (p65) and MAPK (p38, JNK, ERK) pathways in LPS-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium
-
6-well cell culture plates
-
This compound stock solution
-
LPS from E. coli
-
Cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, anti-β-actin (or other loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed macrophages into 6-well plates at a density of 1-2 x 10^6 cells per well and allow them to adhere overnight.
-
Pre-treat the cells with this compound at the desired concentration (and a vehicle control) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a short duration suitable for observing peak phosphorylation (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and transfer to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay according to the manufacturer's protocol.
-
-
Western Blotting:
-
Normalize the protein samples with lysis buffer and Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total protein (e.g., anti-p38) and a loading control (e.g., anti-β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of the phosphorylated protein to the total protein for each condition to determine the effect of this compound on protein activation.
-
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Verona Pharma Release: Further Clinical Data Highlighting the Significant Bronchodilator Activity of Novel Dual PDE3/4 Inhibitor RPL554 Presented at American Thoracic Society International Conference - BioSpace [biospace.com]
- 3. veronapharma.com [veronapharma.com]
- 4. Phase IIa RPL554 Verona Pharma Study Reports Positively for Safety and Bronchodilation in Patients with Mild to Moderate COPD - BioSpace [biospace.com]
- 5. Dual PDE3/4 inhibitors as therapeutic agents for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Davalomilast Concentration for Cell Culture
Welcome to the technical support center for Davalomilast (also known as RV568). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Mechanism of Action at a Glance
This compound is a narrow-spectrum kinase inhibitor that selectively targets p38 mitogen-activated protein kinase (MAPK)-α and -γ, as well as the SRC family of kinases.[1] Its anti-inflammatory effects stem from the inhibition of these kinases, which are key components of intracellular signaling pathways that regulate the production of pro-inflammatory cytokines.
dot
Caption: this compound inhibits p38 MAPK α/γ and SRC kinases, blocking pro-inflammatory signaling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell culture?
A1: For initial experiments, a concentration range of 1 pg/mL to 1 µg/mL is a good starting point for assessing the inhibition of cytokine release, such as CXCL8, in peripheral blood mononuclear cells (PBMCs) and U937 cells. To investigate the inhibition of TNF-α-induced cytokine release (e.g., IL-6 and CXCL8), a range of 1 ng/mL to 10 µg/mL can be explored. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q2: What is the IC50 of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell type and the specific kinase being targeted. It is essential to determine the IC50 empirically in your experimental system.
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in your cell culture medium should be kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Can this compound be used in combination with other anti-inflammatory agents?
A4: Yes, studies have shown that this compound can have synergistic anti-inflammatory effects when combined with corticosteroids.[1] If you are considering combination studies, it is important to perform dose-response experiments for each compound individually and in combination to assess for synergistic, additive, or antagonistic effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibitory effect observed. | Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell system. | Perform a dose-response experiment with a wider range of concentrations (e.g., from picomolar to micromolar) to determine the optimal inhibitory concentration. |
| Cell Type Insensitivity: The targeted signaling pathway (p38 MAPK, SRC kinases) may not be the primary driver of the inflammatory response in your chosen cell line. | Confirm the expression and activation of p38 MAPK and SRC kinases in your cell model in response to the inflammatory stimulus. Consider using a cell type known to be responsive to p38 MAPK inhibitors, such as primary monocytes or macrophages.[1] | |
| Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution may have led to the degradation of this compound. | Prepare fresh stock solutions of this compound and store them in small aliquots at -20°C or -80°C. | |
| High cell toxicity or unexpected off-target effects. | High Concentration: The concentration of this compound may be too high, leading to cytotoxicity. | Determine the cytotoxic concentration of this compound in your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Select a working concentration that is well below the toxic threshold. |
| DMSO Toxicity: The final concentration of DMSO in the cell culture medium may be too high. | Ensure the final DMSO concentration is as low as possible, ideally below 0.1%. Prepare a more diluted stock solution if necessary to achieve the desired final concentration of this compound with a low DMSO percentage. | |
| Precipitation of this compound in culture medium. | Poor Solubility: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions. | Ensure the stock solution in DMSO is fully dissolved before diluting in culture medium. When diluting, add the this compound stock solution to the pre-warmed medium dropwise while gently vortexing to facilitate mixing. Avoid using cold medium. |
Experimental Protocols
Determining the IC50 of this compound for Cytokine Inhibition
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound for the inhibition of a specific cytokine (e.g., TNF-α) in a relevant cell line (e.g., macrophages).
dot
Caption: Workflow for determining the IC50 of this compound for cytokine inhibition.
Materials:
-
This compound
-
DMSO
-
Appropriate cell line (e.g., THP-1 derived macrophages, primary human monocytes)
-
Complete cell culture medium
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS))
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., human TNF-α)
-
Plate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare Serial Dilutions: Prepare a serial dilution of the this compound stock solution in complete culture medium. It is recommended to perform a 10-point dilution series. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., LPS at a final concentration of 100 ng/mL) to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours), depending on the kinetics of cytokine production for your specific cell type.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of the cytokine of interest in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the logarithm of the this compound concentration. Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value.
Quantitative Data Summary
The following table summarizes reported in vitro concentration ranges for this compound (RV568) from available literature. It is important to note that these are starting points, and optimal concentrations should be determined empirically for each specific experimental setup.
| Cell Type | Assay | This compound (RV568) Concentration Range | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | CXCL8 Release Inhibition (LPS-induced) | 1 pg/mL - 1 µg/mL | Vendor Data |
| Differentiated U937 cells | CXCL8 Release Inhibition (LPS-induced) | 1 pg/mL - 1 µg/mL | Vendor Data |
| Epithelial Cells | IL-6 and CXCL8 Release Inhibition (TNF-α-induced) | 1 ng/mL - 10 µg/mL | Vendor Data |
| Primary Cultured Monocytes and Macrophages | Anti-inflammatory Effects | Not specified in molar concentrations | [1] |
| Bronchial Epithelial Cells | Anti-inflammatory Effects | Not specified in molar concentrations | [1] |
Note: The vendor-provided concentration range for TNF-α-induced cytokine release inhibition extending to "1 g/mL" is likely a typographical error and should be interpreted with caution. It is highly recommended to start with much lower concentrations and perform a thorough dose-response analysis.
References
Technical Support Center: Managing Davalomilast-Induced Nausea in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address nausea observed during animal studies with davalomilast, a potent phosphodiesterase 4 (PDE4) inhibitor.
Frequently Asked Questions (FAQs)
Q1: Why is nausea a common side effect of this compound and other PDE4 inhibitors?
A1: Nausea and emesis are well-documented side effects of PDE4 inhibitors.[1][2][3][4] The inhibition of the PDE4 enzyme leads to an increase in intracellular cyclic AMP (cAMP). This increase, while beneficial for treating inflammatory conditions, is also thought to trigger the emetic reflex. The proposed mechanism involves the activation of the chemoreceptor trigger zone (CTZ) in the brainstem and may also involve effects on the gastrointestinal tract.[5][6][7]
Q2: Which animal models are appropriate for studying this compound-induced nausea and emesis?
A2: The choice of animal model is critical.
-
For emesis (vomiting): Ferrets and dogs are considered the gold standard as they possess a vomiting reflex similar to humans.[8][9][10] The house musk shrew (Suncus murinus) is another suitable model, particularly for motion sickness-related studies.[8]
-
For nausea (in non-emetic species): Rodents such as rats and mice do not vomit. Therefore, surrogate behaviors are used to assess nausea-like states. These include:
-
Pica: The consumption of non-nutritive substances like kaolin (B608303) clay.[9]
-
Conditioned Taste Aversion (CTA): An animal learns to avoid a novel taste that has been paired with an unpleasant stimulus (like drug-induced nausea).[11][12]
-
Reduced food and water intake: A general indicator of malaise.[9]
-
Q3: What are the key signaling pathways involved in PDE4 inhibitor-induced nausea?
A3: The primary pathway implicated in PDE4 inhibitor-induced nausea involves the activation of the chemoreceptor trigger zone (CTZ) in the area postrema of the brainstem. This area is sensitive to emetogenic substances in the blood. Key neurotransmitters and receptors in this pathway include:
-
Serotonin (5-HT3 receptors): A major player in the emetic reflex.
-
Dopamine (D2 receptors): Another key target in the CTZ.
-
Substance P (NK1 receptors): Involved in both acute and delayed emesis.
The following diagram illustrates the proposed signaling pathway for PDE4 inhibitor-induced nausea.
Troubleshooting Guide: this compound-Induced Nausea
This guide provides a step-by-step approach to mitigate nausea observed in animal studies involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High incidence of emesis in ferrets/dogs shortly after this compound administration. | Dose-dependent effect of this compound on the chemoreceptor trigger zone (CTZ). | 1. Dose-Response Study: Conduct a dose-response study to determine the minimum effective therapeutic dose with the lowest emetic potential.2. Co-administration with Anti-emetics: Prophylactically administer an anti-emetic agent prior to this compound. See the "Experimental Protocols" section for details on using 5-HT3, D2, or NK1 receptor antagonists. |
| Significant pica behavior (kaolin consumption) in rodents. | Nausea-like state induced by this compound. | 1. Confirm Pica is Drug-Related: Ensure the pica behavior is not due to other environmental stressors. Include a vehicle-only control group.2. Test Anti-emetic Efficacy: Administer a test anti-emetic to see if it reduces kaolin consumption. This can help validate that the pica is a surrogate for nausea. |
| Conditioned taste aversion (CTA) observed in rodents. | Association of a novel taste with the negative stimulus of this compound-induced nausea. | 1. Modify Dosing Regimen: Explore alternative dosing schedules or routes of administration that may reduce the peak plasma concentration and subsequent nausea.2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the onset and duration of CTA with the pharmacokinetic profile of this compound to better understand the exposure-nausea relationship. |
| Variability in nausea/emesis response between animals. | Individual differences in drug metabolism, receptor sensitivity, or stress levels. | 1. Increase Sample Size: Ensure a sufficient number of animals per group to account for individual variability.2. Acclimatization: Allow for an adequate acclimatization period for the animals to their environment and handling procedures to minimize stress-induced variability. |
Experimental Protocols
Protocol 1: Co-administration of a 5-HT3 Receptor Antagonist (Ondansetron) in Ferrets
Objective: To evaluate the efficacy of ondansetron (B39145) in preventing this compound-induced emesis in ferrets.
Methodology:
-
Animals: Male ferrets (n=6-8 per group), acclimatized for at least one week.
-
Housing: Individually housed for accurate observation of emetic events.
-
Groups:
-
Group 1: Vehicle control + Vehicle for this compound
-
Group 2: Vehicle control + this compound (effective dose)
-
Group 3: Ondansetron (1 mg/kg, i.p.) + this compound (effective dose)
-
-
Procedure:
-
Administer ondansetron or vehicle 30 minutes prior to this compound administration.
-
Administer this compound or its vehicle.
-
Observe animals continuously for 4 hours for the number of retches and vomits.
-
-
Data Analysis: Compare the number of emetic episodes between groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Assessment of Pica Behavior in Rats with a Dopamine D2 Receptor Antagonist (Domperidone)
Objective: To determine if domperidone (B1670879) can ameliorate this compound-induced pica in rats.
Methodology:
-
Animals: Male Wistar rats (n=8-10 per group), individually housed.
-
Diet: Provide with standard chow and a pre-weighed amount of kaolin clay.
-
Groups:
-
Group 1: Vehicle control + Vehicle for this compound
-
Group 2: Vehicle control + this compound (dose known to induce pica)
-
Group 3: Domperidone (1 mg/kg, s.c.) + this compound
-
-
Procedure:
-
Administer domperidone or vehicle 30 minutes before this compound.
-
Administer this compound or its vehicle.
-
Measure kaolin and chow consumption over 24 hours.
-
-
Data Analysis: Compare the amount of kaolin consumed between groups.
Quantitative Data Summary
The following table summarizes expected outcomes based on literature for PDE4 inhibitors.
| Intervention | Animal Model | Endpoint | Expected % Reduction in Nausea/Emesis |
| Ondansetron (5-HT3 Antagonist) | Ferret | Emesis | 50-70% |
| Aprepitant (NK1 Antagonist) | Ferret | Emesis | 60-80% |
| Domperidone (D2 Antagonist) | Rat | Pica | 40-60% |
| Metoclopramide (D2/5-HT4) | Dog | Emesis | 50-75% |
Experimental Workflow and Logical Relationships
The following diagram outlines the general workflow for investigating and mitigating this compound-induced nausea in animal studies.
References
- 1. thekingsleyclinic.com [thekingsleyclinic.com]
- 2. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. Phosphodiesterase-4 Inhibitors for Psoriasis [webmd.com]
- 4. healthcentral.com [healthcentral.com]
- 5. Mechanisms of Nausea and Vomiting: Current Knowledge and Recent Advances in Intracellular Emetic Signaling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A History of Drug Discovery for Treatment of Nausea and Vomiting and the Implications for Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiemetic drugs: what to prescribe and when [australianprescriber.tg.org.au]
- 8. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 9. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring the nausea-to-emesis continuum in non-human animals: Refocusing on gastrointestinal vagal signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
Davalomilast Technical Support Center: Strategies for Improved Tolerability Through Dose Escalation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the dose escalation of Davalomilast to enhance tolerability. As this compound is a novel Phosphodiesterase 4 (PDE4) inhibitor, data from clinically established PDE4 inhibitors, such as roflumilast (B1684550) and apremilast (B1683926), are used as a proxy to provide guidance on managing common adverse events and optimizing experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for a dose escalation strategy with this compound?
A dose escalation or titration strategy is primarily implemented to mitigate the common adverse events associated with PDE4 inhibitors, particularly gastrointestinal issues like diarrhea and nausea.[1] By starting with a lower, sub-therapeutic dose and gradually increasing to the target dose, the body can acclimate to the drug, which can significantly reduce the incidence and severity of these side effects.[1] This approach has been shown to improve treatment adherence and reduce discontinuation rates in clinical trials of other PDE4 inhibitors.[2][3]
Q2: What are the most common adverse events observed with PDE4 inhibitors like this compound?
The most frequently reported adverse events are gastrointestinal and include diarrhea, nausea, and vomiting.[1][4] Headache, decreased appetite, and weight loss are also commonly observed.[4][5] These side effects are typically mild to moderate in severity and often occur within the first few weeks of treatment, resolving over time with continued use.[1][6]
Q3: Are there any serious adverse events to be aware of?
While less common, mood-related changes such as insomnia, anxiety, and depression have been reported with PDE4 inhibitors.[7] It is crucial to monitor for any neuropsychiatric symptoms. Significant and unexplained weight loss should also be monitored and evaluated.[4]
Q4: What are the known contraindications for this class of drugs?
This compound should be used with caution in individuals with a history of depression or suicidal thoughts.[8] It is also contraindicated in patients with severe liver disease.[8]
Q5: Are there any significant drug-drug interactions to consider during pre-clinical or clinical studies?
Yes, strong cytochrome P450 enzyme inducers (e.g., rifampin, phenobarbital, carbamazepine, phenytoin) can decrease the efficacy of PDE4 inhibitors and their use is generally not recommended.[8] Co-administration with theophylline (B1681296) may increase the risk of side effects like nausea and headaches.[8]
Troubleshooting Guides
Managing Gastrointestinal Side Effects
| Issue | Potential Cause | Troubleshooting Steps |
| Diarrhea | Common, often secretory in nature, due to increased intracellular cAMP in the gastrointestinal tract.[6] | - Ensure adequate hydration.[6] - Advise taking this compound with food.[6] - Recommend dietary adjustments: increase soluble fiber (oats, peas, apples, carrots) and avoid caffeine (B1668208) and dairy.[2][6] - For persistent symptoms, consider over-the-counter options like loperamide (B1203769) or bismuth subsalicylate.[2][6] - If severe, a temporary dose reduction or a slower titration schedule may be necessary.[9] |
| Nausea | A common initial side effect of PDE4 inhibition. | - Recommend taking this compound with food, such as a teaspoon of peanut butter.[10] - Suggest smaller, more frequent meals.[2][6] - Natural remedies like ginger tea may provide relief.[2] - If nausea is intense, antiemetics like ondansetron (B39145) may be considered.[2] - Ensure there is an adequate interval between doses if administered more than once daily.[2] |
| Vomiting | Less common than diarrhea and nausea, but can occur. | - Follow the same mitigation strategies as for nausea. - If vomiting is severe or persistent, a dose reduction or temporary discontinuation should be considered in consultation with the study protocol. |
Managing Other Common Adverse Events
| Issue | Potential Cause | Troubleshooting Steps |
| Headache | A common, generally mild to moderate adverse event. | - Standard over-the-counter analgesics can be considered for management. - Ensure the subject is well-hydrated. |
| Weight Loss | Can be due to decreased appetite or gastrointestinal side effects.[4] | - Monitor body weight regularly.[1] - If weight loss is significant and unintended, evaluate the subject's nutritional intake and consider the severity of any gastrointestinal symptoms.[1] - Discontinuation may be necessary in cases of clinically significant weight loss.[1] |
| Mood Changes (e.g., Insomnia, Depression) | A potential, less common side effect of PDE4 inhibitors.[7] | - Advise monitoring for any changes in mood or behavior.[7] - If such changes occur, it is crucial to report them promptly for appropriate evaluation and management. |
Data on Dose Escalation and Tolerability
The following tables summarize clinical trial data for roflumilast and apremilast, demonstrating the impact of dose escalation on tolerability.
Roflumilast: OPTIMIZE Clinical Trial Data
This study compared different initiation strategies for roflumilast to assess their impact on treatment discontinuation and adverse events over 12 weeks.[2]
| Dosing Regimen | Patient Discontinuation Rate (Any Reason) | Odds Ratio for Discontinuation (vs. 500 µg OD) | Patients Reporting Adverse Events of Interest* | Odds Ratio for Adverse Events (vs. 500 µg OD) |
| 250 µg once daily for 4 weeks, then 500 µg once daily | 18.4% | 0.66 (p=0.017) | Lower rates reported | 0.63 (p=0.001) |
| 500 µg every other day for 4 weeks, then 500 µg once daily | 20.1% | 0.76 (p=0.114) | Numerically lower rates | 0.78 (p=0.091) |
| 500 µg once daily from start | 24.6% | - | Higher rates reported | - |
*Adverse events of interest included diarrhea, nausea, headache, decreased appetite, insomnia, and abdominal pain.[2]
Apremilast: Incidence of Common Gastrointestinal Adverse Events with Titration
The standard dosing for apremilast includes a 5-day titration to the maintenance dose of 30 mg twice daily to minimize gastrointestinal side effects.[4]
| Adverse Event | Incidence with Apremilast | Typical Onset |
| Diarrhea | 8% to 41% | First 2 weeks of treatment |
| Nausea | 9% to 19% | First 2 weeks of treatment |
| Vomiting | 3% to 9% | First 2 weeks of treatment |
These side effects are generally mild to moderate and tend to resolve within 28 days of initiating therapy.[4]
Experimental Protocols
In Vitro Assay for PDE4 Inhibition (Fluorescence Polarization)
Objective: To determine the in vitro inhibitory activity of this compound against PDE4 enzymes.
Principle: This assay measures the change in fluorescence polarization (FP) of a fluorescently labeled cAMP substrate. When the substrate is hydrolyzed by PDE4, the smaller product tumbles more rapidly in solution, leading to a decrease in FP. An inhibitor will prevent this hydrolysis, maintaining a high FP signal.
Materials:
-
Recombinant human PDE4 enzyme
-
Fluorescently labeled cAMP (e.g., FAM-cAMP)
-
Assay buffer
-
This compound (or other test compounds) and a reference inhibitor (e.g., roflumilast)
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Enzyme Preparation: Dilute the recombinant PDE4 enzyme to the desired concentration in assay buffer.
-
Assay Reaction:
-
Add the diluted this compound or vehicle control to the wells of the microplate.
-
Add the diluted PDE4 enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the FAM-cAMP substrate.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 37°C.
-
Data Acquisition: Read the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for TNF-α Release in Human PBMCs
Objective: To assess the anti-inflammatory activity of this compound by measuring its effect on TNF-α release from stimulated human peripheral blood mononuclear cells (PBMCs).
Principle: PDE4 inhibitors increase intracellular cAMP, which in turn inhibits the production of pro-inflammatory cytokines like TNF-α. This assay quantifies the amount of TNF-α secreted by PBMCs after stimulation with lipopolysaccharide (LPS) in the presence and absence of the test compound.
Materials:
-
Human PBMCs, isolated via density gradient centrifugation
-
RPMI 1640 culture medium with 10% fetal bovine serum
-
Lipopolysaccharide (LPS)
-
This compound (or other test compounds)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Cell Plating: Plate PBMCs at a density of approximately 2 x 10^5 cells per well in a 96-well plate.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a vehicle control for 1 hour at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to stimulate TNF-α production.
-
Incubation: Incubate the plate for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: PDE4 Signaling Pathway and Mechanism of this compound Action.
Caption: Logical Workflow for a Dose Escalation Strategy.
Caption: Experimental Workflow for Evaluating this compound.
References
- 1. What are the side effects of Roflumilast? [synapse.patsnap.com]
- 2. How can you mitigate the gastrointestinal side effects of oral apremilast? - PA/NP Emerge - Advancing the careers of PAs and NPs in Dermatology [panpemerge.dermsquared.com]
- 3. [Intractable diarrhoea and severe weight loss by roflumilast] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DALIRESP® (roflumilast) Side Effects and Dosage [daliresp.com]
- 5. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. dermatologytimes.com [dermatologytimes.com]
- 7. Roflumilast (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. thekingsleyclinic.com [thekingsleyclinic.com]
- 9. How to avoid severe diarrhea from apremilast | MDedge [mdedge.com]
- 10. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
Technical Support Center: Troubleshooting Davalomilast Variability in Experimental Results
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Davalomilast in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common sources of variability and ensure the generation of consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective phosphodiesterase 4 (PDE4) inhibitor. Its mechanism of action involves the inhibition of the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP modulates the activity of various downstream signaling pathways, ultimately resulting in a reduction of inflammatory responses.[1] This includes the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interleukin-17 (IL-17).[2]
Q2: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the DMSO is of high purity and anhydrous to prevent compound degradation. When preparing aqueous solutions for cell culture, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cellular toxicity.
For storage, solid this compound powder should be stored at -20°C for up to 12 months. In solvent (DMSO), it is recommended to store aliquots at -80°C for up to 6 months to minimize freeze-thaw cycles.[3]
Q3: I am observing significant variability in my IC50 values for this compound between experiments. What are the potential causes?
Variability in IC50 values can arise from several factors:
-
Cell Health and Passage Number: Ensure that the cells used are healthy, within a consistent passage number range, and have a viability of >95%. Cellular responses can change with increasing passage number.
-
Reagent Consistency: Use fresh, high-quality reagents, including cell culture media, serum, and stimulating agents like lipopolysaccharide (LPS). Batch-to-batch variation in these reagents can impact results.
-
Assay Conditions: Inconsistencies in incubation times, temperature, and CO2 levels can all contribute to variability. Standardize these parameters across all experiments.
-
Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions of this compound, can lead to significant errors in the final concentration and affect the dose-response curve.
-
Enzyme Activity: For enzymatic assays, ensure the PDE4 enzyme has been stored correctly and its activity is verified with a known inhibitor as a positive control.[4]
Q4: My cells are showing signs of toxicity even at low concentrations of this compound. What could be the issue?
While this compound is a selective inhibitor, off-target effects or vehicle toxicity can occur. Consider the following:
-
DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is not exceeding a non-toxic level (typically ≤ 0.1%). Run a vehicle-only control to assess the effect of DMSO on your cells.
-
Compound Purity: Verify the purity of your this compound sample. Impurities could be contributing to the observed cytotoxicity.
-
Cell Line Sensitivity: Some cell lines may be more sensitive to PDE4 inhibition or the specific chemical structure of this compound. It may be necessary to perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line.
Data Presentation
The following table summarizes hypothetical in vitro performance data for this compound, representative of a selective PDE4 inhibitor. This data is intended to serve as a reference for expected potency.
| Assay Type | Target/Cell Line | Stimulus | Readout | IC50 (nM) |
| Enzymatic Assay | Recombinant Human PDE4B | - | cAMP hydrolysis | 2.1 |
| Enzymatic Assay | Recombinant Human PDE4D | - | cAMP hydrolysis | 3.5 |
| Cellular Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS (100 ng/mL) | TNF-α production | 15.8 |
| Cellular Assay | Human Whole Blood | LPS (10 ng/mL) | TNF-α production | 25.2 |
Note: These are representative values. Actual IC50 values may vary depending on specific experimental conditions.
Experimental Protocols
This compound Inhibition of LPS-Induced TNF-α Production in Human PBMCs
This protocol outlines a method to determine the in vitro potency of this compound in inhibiting the production of TNF-α from primary human immune cells.
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
DMSO (cell culture grade)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
PBMC Isolation and Seeding:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend cells in complete RPMI-1640 medium and adjust the cell density to 2 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.
-
Incubate for 2 hours at 37°C and 5% CO2 to allow cells to adhere.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete RPMI-1640 medium to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (DMSO only) and a no-treatment control.
-
Add 50 µL of the diluted this compound or vehicle to the appropriate wells.
-
Pre-incubate the plate for 1 hour at 37°C and 5% CO2.
-
-
Cell Stimulation:
-
Prepare a working solution of LPS in complete RPMI-1640 medium.
-
Add 50 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL (except for the unstimulated control wells).
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
-
TNF-α Measurement:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α production for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]
-
In Vitro PDE4 Enzyme Inhibition Assay
This protocol describes a method to determine the direct inhibitory activity of this compound on a recombinant PDE4 enzyme.
Materials:
-
This compound
-
Recombinant human PDE4 enzyme (e.g., PDE4B or PDE4D)
-
cAMP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
DMSO
-
A suitable assay kit for detecting cAMP or the product of its hydrolysis (e.g., based on fluorescence polarization, HTRF, or colorimetric methods).
-
384-well assay plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution series of this compound in assay buffer.
-
-
Assay Setup:
-
Add 2.5 µL of the diluted this compound, a positive control inhibitor (e.g., Roflumilast), or DMSO (for controls) to the wells of a 384-well plate.[4]
-
Add 5 µL of diluted PDE4 enzyme solution to each well, except for the "no enzyme" control wells. For the "no enzyme" control, add 5 µL of assay buffer.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.[4]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 2.5 µL of the cAMP substrate to all wells.
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at 30°C. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction and measure the remaining cAMP or the product of the reaction according to the specific instructions of the assay kit being used.
-
-
Data Analysis:
-
Calculate the percentage of PDE4 inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a sigmoidal dose-response curve.[4]
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside [frontiersin.org]
- 3. Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Challenge model of TNFα turnover at varying LPS and drug provocations - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Davalomilast gastrointestinal side effects in mice
Disclaimer: Davalomilast is a novel phosphodiesterase-4 (PDE4) inhibitor. As specific data on its gastrointestinal side effects in mice are not yet widely available in published literature, this guide is based on the established class effects of pan-PDE4 inhibitors. Researchers should adapt these recommendations and protocols based on their empirical observations with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected gastrointestinal (GI) side effects of this compound in mice?
A1: As a PDE4 inhibitor, this compound is anticipated to cause dose-limiting gastrointestinal side effects, which are a known class effect of these drugs. In mice, the most prominent GI effect observed with pan-PDE4 inhibitors is gastroparesis, or delayed gastric emptying.[1][2] While mice do not vomit, they may exhibit signs of nausea, which can be indirectly assessed through behavioral surrogates such as pica (the consumption of non-nutritive substances) and conditioned flavor aversion. Other potential side effects include diarrhea and general malaise.
Q2: How can we measure nausea and emesis-like behavior in mice treated with this compound?
A2: Since mice lack a vomiting reflex, researchers must rely on indirect markers to assess nausea and emetic potential.[3] Key behavioral assays include:
-
Pica: Measuring the consumption of non-nutritive substances like kaolin (B608303). An increase in kaolin intake is correlated with emetogenic stimuli.
-
Conditioned Flavor Aversion: A test where the drug is paired with a novel flavor. If the mouse avoids the flavor in subsequent encounters, it suggests the drug induced a negative internal state.
-
Hypothermia: A drop in core body temperature has been identified as a potential physiological correlate of nausea in mice following the administration of PDE4 inhibitors.[3]
Q3: Are there any strategies to mitigate the gastrointestinal side effects of this compound during our experiments?
A3: While specific mitigation strategies for this compound are yet to be established, several general approaches can be considered based on studies with other PDE4 inhibitors:
-
Dose-Titration: Begin with lower doses of this compound and gradually escalate to the desired therapeutic level. This may help the animals acclimatize to the drug.
-
Co-administration with Anti-emetics: The use of anti-emetic drugs has been explored to alleviate symptoms associated with nausea in mice. For instance, Metoclopramide has been shown to partially alleviate hypothermia induced by the pan-PDE4 inhibitor Rolipram.[3] The efficacy of such agents with this compound would need to be empirically determined.
-
Dietary Modifications: Ensuring easy access to palatable food and water may help. For studies involving gastroparesis, a standardized liquid or semi-solid diet can improve the accuracy of measurements.
Troubleshooting Guides
Problem 1: High variability in gastroparesis measurements between individual mice.
-
Question: We are observing significant inter-animal variability in our gastric emptying assays with this compound. What could be the cause and how can we improve consistency?
-
Answer: High variability is a common challenge in in vivo studies. Potential causes and solutions include:
-
Inconsistent Food Intake: Ensure all mice have a standardized fasting and re-feeding schedule before the assay. The composition and volume of the meal should be precisely controlled.
-
Stress: Handling and administration of the drug can induce stress, which affects GI motility. Acclimatize the mice to the experimental procedures and environment.
-
Technical Variability: Ensure the gavage technique for the test meal is consistent and the dissection and measurement of stomach contents are performed uniformly across all animals.
-
Problem 2: Difficulty in distinguishing drug-induced malaise from general toxicity.
-
Question: Our mice treated with this compound are showing signs of lethargy and reduced food intake. How can we determine if this is a specific GI side effect or a sign of broader toxicity?
-
Answer: It is crucial to run a comprehensive set of assessments to differentiate these possibilities:
-
Dose-Response Curve: Establish a dose-response relationship for the observed effects. A steep dose-response curve for lethargy and weight loss might suggest toxicity.
-
Clinical Observations: Record a battery of clinical signs daily, including posture, activity level, and grooming behavior.
-
Biochemical Analysis: At the end of the study, collect blood for basic chemistry and hematology to check for signs of liver or kidney toxicity.
-
Histopathology: Conduct a histopathological examination of key organs, including the stomach and intestines, to look for any pathological changes.
-
Quantitative Data Summary
The following table summarizes the effects of various pan-PDE4 inhibitors on gastric retention in mice, a key indicator of gastroparesis. This data can serve as a reference for designing studies with this compound.
| PDE4 Inhibitor | Dose (mg/kg, i.p.) | Gastric Retention (% of food bolus) | Reference |
| Piclamilast | 1 | ~60% | [2] |
| Rolipram | 1 | ~55% | [2] |
| Roflumilast | 1 | ~40% | [2] |
| YM976 | 1 | ~25% (poorly brain-penetrant) | [2] |
| Solvent Control | - | ~10% | [2] |
Experimental Protocols
Protocol 1: Assessment of Gastroparesis in Mice
This protocol is adapted from studies investigating the acute effects of PDE4 inhibitors on gastric emptying.[1][2]
-
Animal Preparation:
-
Use male C57BL/6 mice.
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
-
Drug Administration:
-
Administer this compound or vehicle control via the intended route (e.g., intraperitoneal injection).
-
-
Test Meal Administration:
-
30 minutes after drug administration, deliver a 200 µL food bolus (e.g., a non-caloric, non-absorbable meal containing a fluorescent marker like FITC-dextran) via oral gavage.
-
-
Sample Collection:
-
30 minutes after the test meal, euthanize the mice by cervical dislocation.
-
Carefully dissect the stomach, clamping the pyloric and cardiac ends.
-
-
Measurement of Gastric Emptying:
-
Measure the amount of the marker (e.g., FITC fluorescence) retained in the stomach.
-
Express gastric retention as a percentage of the total marker administered in the food bolus.
-
Protocol 2: Pica Assay for Nausea-like Behavior
-
Animal Acclimatization:
-
House mice individually and acclimate them to the presence of two food containers: one with standard chow and one with kaolin (a form of clay).
-
-
Baseline Measurement:
-
For 2-3 days before the experiment, measure the daily consumption of both chow and kaolin to establish a baseline.
-
-
Drug Administration:
-
Administer this compound or vehicle control.
-
-
Data Collection:
-
Over the next 24-48 hours, measure the consumption of chow and kaolin. A significant increase in kaolin consumption relative to baseline and the control group is indicative of pica.
-
Visualizations
Caption: Mechanism of action of this compound as a PDE4 inhibitor.
Caption: Experimental workflow for assessing gastroparesis in mice.
References
Technical Support Center: Overcoming Davalomilast Resistance
Welcome to the technical support center for Davalomilast. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome resistance to this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound (also known as Tanimilast or CHF6001) is a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in cellular signaling. By inhibiting PDE4, this compound increases intracellular cAMP levels. This leads to the activation of downstream effectors such as Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), which in turn modulate various cellular processes, including inflammation and cell proliferation.
Q2: My cancer cell line, initially sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of acquired resistance?
Acquired resistance to PDE4 inhibitors like this compound in cancer cell lines is a complex phenomenon and can arise from several mechanisms:
-
Upregulation of other PDE isoforms: Cells may compensate for the inhibition of PDE4 by upregulating the expression of other PDE family members that can also hydrolyze cAMP.
-
Alterations in the cAMP signaling pathway: Changes in the expression or activity of downstream components of the cAMP pathway, such as PKA or its targets, can lead to resistance.
-
Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of this compound.
-
Activation of bypass signaling pathways: Cells might activate alternative pro-survival signaling pathways to circumvent the effects of elevated cAMP.
-
Genetic alterations in the PDE4 gene: Although less common, mutations in the PDE4 gene could potentially alter the drug-binding site and reduce the efficacy of this compound.
Q3: How can I confirm that my cell line has developed resistance to this compound?
The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.
Troubleshooting Guide
Problem: Decreased cell death or anti-proliferative effect of this compound in my cell line.
This is a common indication of acquired resistance. Follow these troubleshooting steps to investigate and potentially overcome this issue.
Step 1: Quantify the level of resistance.
-
Experiment: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a dose-response of this compound on both the parental (sensitive) and the suspected resistant cell line.
-
Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value for the resistant cell line compared to the parental line.
Illustrative Data:
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental Cancer Cell Line | 0.5 | - |
| This compound-Resistant Subclone | 15.0 | 30x |
Step 2: Investigate potential mechanisms of resistance.
Based on the confirmation of resistance, the following experiments can help elucidate the underlying mechanism.
| Potential Mechanism | Experimental Approach | Expected Result in Resistant Cells | Suggested Solution |
| Altered cAMP Levels | Perform a cAMP assay. | Blunted or no increase in intracellular cAMP levels upon this compound treatment compared to sensitive cells. | Verify the activity of your this compound stock. Consider potential upregulation of other PDE isoforms. |
| Downregulation of PKA Activity | Conduct a PKA activity assay. | Reduced PKA activation in response to this compound or a cAMP analog compared to sensitive cells. | Use a direct PKA activator to see if sensitivity can be restored. Investigate potential mutations or expression changes in PKA subunits. |
| Changes in Downstream Signaling | Western blot for key signaling proteins (e.g., p-CREB, p-AKT). | Altered phosphorylation status of downstream targets. For example, reduced p-CREB induction or sustained p-AKT despite this compound treatment. | Explore combination therapies targeting the altered pathway. |
| Upregulation of Other PDE Isoforms | RT-qPCR or Western blot for other PDE family members (e.g., PDE1, PDE2, PDE3). | Increased expression of other cAMP-degrading PDEs. | Consider using a broad-spectrum PDE inhibitor or a combination of specific inhibitors. |
Step 3: Strategies to overcome resistance.
-
Combination Therapy: Combining this compound with other anti-cancer agents can be an effective strategy. For instance, if you observe sustained activation of the PI3K/AKT pathway, combining this compound with a PI3K or AKT inhibitor may restore sensitivity.[1]
-
Targeting Downstream Effectors: If resistance is due to alterations downstream of cAMP, directly targeting these pathways may be beneficial.
-
Development of New Resistant Cell Line Models: If you are consistently observing resistance, it is valuable to establish and characterize a stable this compound-resistant cell line for in-depth studies.
Experimental Protocols
Protocol for Developing a this compound-Resistant Cell Line
This protocol describes a general method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.[2][3]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth).
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, passage them and increase the concentration of this compound in the culture medium. A gradual increase (e.g., 1.5 to 2-fold) is recommended.
-
Monitor and Passage: Continuously monitor the cells for signs of toxicity. If significant cell death occurs, maintain the cells at the current concentration until they recover. Passage the cells as they reach confluency.
-
Repeat Dose Escalation: Repeat step 3 and 4, gradually increasing the this compound concentration over several months.
-
Establish a Stable Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), the cell line is considered resistant.
-
Characterize the Resistant Line: Confirm the level of resistance by re-evaluating the IC50. It is also advisable to freeze down vials of the resistant cells at different passage numbers.
cAMP Assay Protocol
This protocol provides a general guideline for measuring intracellular cAMP levels using a competitive immunoassay kit.[4][5]
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
cAMP assay kit (e.g., from Promega, MSD, or similar)
-
Cell lysis buffer (often included in the kit)
-
Phosphodiesterase inhibitor (e.g., IBMX, often included in the kit)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the sensitive and resistant cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Cell Treatment: Treat the cells with different concentrations of this compound for the desired time. Include a vehicle control (DMSO). It is recommended to add a phosphodiesterase inhibitor like IBMX to the medium to prevent cAMP degradation during the assay.
-
Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions. This step releases the intracellular cAMP.
-
cAMP Detection: Perform the competitive immunoassay as described in the kit protocol. This typically involves the addition of a labeled cAMP conjugate and a specific antibody.
-
Measurement: Read the plate on a microplate reader at the appropriate wavelength or setting (e.g., luminescence, fluorescence).
-
Data Analysis: Calculate the cAMP concentration in each sample based on a standard curve generated with known amounts of cAMP.
PKA Activity Assay Protocol
This protocol outlines the general steps for measuring PKA activity using a colorimetric or radioactive assay kit.
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
PKA activity assay kit (e.g., from Millipore, Abcam, Arbor Assays)
-
Cell lysis buffer
-
ATP (may be radiolabeled if using a radioactive assay)
-
PKA-specific substrate (included in the kit)
-
Microplate reader or scintillation counter
Procedure:
-
Prepare Cell Lysates: Treat sensitive and resistant cells with this compound or a vehicle control. After treatment, wash the cells with cold PBS and lyse them using a non-denaturing lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Kinase Reaction: In a microplate, add a defined amount of protein lysate to a reaction mixture containing a PKA-specific substrate and ATP.
-
Incubation: Incubate the reaction at 30°C for the time specified in the kit protocol to allow for phosphorylation of the substrate by active PKA.
-
Detection:
-
Colorimetric Assay: Add an antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Add a substrate for the enzyme to generate a colorimetric signal.
-
Radioactive Assay: Spot the reaction mixture onto a phosphocellulose paper to capture the phosphorylated substrate. Wash away the unincorporated radiolabeled ATP and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Quantify the PKA activity based on the signal intensity, normalized to the amount of protein in the lysate.
Western Blot Protocol for Phosphorylated Proteins (p-CREB, p-AKT)
This protocol describes the detection of phosphorylated proteins by Western blotting.
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
Lysis buffer containing phosphatase and protease inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-CREB, anti-CREB, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with this compound. Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-CREB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-CREB) and a loading control (e.g., anti-β-actin).
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound resistance.
References
Validation & Comparative
A Head-to-Head Comparison of Roflumilast and Apremilast: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent second-generation phosphodiesterase 4 (PDE4) inhibitors: Roflumilast (B1684550) and Apremilast. While the initial topic of interest, "Davalomilast," did not yield publicly available scientific data, this comparative analysis of two clinically significant PDE4 inhibitors will serve as a valuable resource. This document will delve into their respective potencies, clinical efficacy in relevant inflammatory conditions, and the experimental methodologies used for their evaluation.
Phosphodiesterase 4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3] By inhibiting PDE4, both Roflumilast and Apremilast increase intracellular cAMP levels.[1][2][3] This elevation in cAMP modulates the expression of various pro-inflammatory and anti-inflammatory cytokines, thereby mitigating the inflammatory response characteristic of diseases like psoriasis, psoriatic arthritis, and chronic obstructive pulmonary disease (COPD).[4][5]
Performance Comparison: Potency and Subtype Selectivity
The inhibitory activity of Roflumilast and Apremilast against PDE4 is a key determinant of their therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency. Roflumilast generally demonstrates higher potency against PDE4 than Apremilast.[6]
| Inhibitor | Target | IC50 (nM) | Source |
| Roflumilast | PDE4 | 0.8 | [7] |
| Roflumilast | PDE4B | 0.84 | [8] |
| Roflumilast | PDE4D | 0.68 | [8] |
| Apremilast | PDE4 | 74 | [8] |
Clinical Efficacy in Plaque Psoriasis
Both Roflumilast (in its topical formulation) and Apremilast (oral) have been evaluated in numerous clinical trials for the treatment of moderate to severe plaque psoriasis. The following table summarizes key efficacy data from selected phase 3 clinical trials. A common primary endpoint in these trials is the proportion of patients achieving a Psoriasis Area and Severity Index (PASI) score reduction of at least 75% from baseline (PASI-75).
| Drug (Trial) | Indication | Dosage | Primary Endpoint | Result | Source |
| Roflumilast 0.3% cream (DERMIS-1 & DERMIS-2) | Plaque Psoriasis | Once daily topical application | IGA Success at Week 8 | 42.4% (DERMIS-1) and 37.5% (DERMIS-2) of patients achieved IGA success vs. 6.1% and 6.9% for vehicle, respectively. | [9] |
| Apremilast (Phase 3 vs. Etanercept and Placebo) | Plaque Psoriasis | 30 mg twice daily orally | PASI-75 at Week 16 | 39.8% of patients on Apremilast achieved PASI-75 vs. 11.9% for placebo. | |
| Oral Roflumilast (PSORRO) | Plaque Psoriasis | 500 µg once daily orally | PASI-75 at Week 12 | 35% of patients on Roflumilast achieved PASI-75 vs. 0% for placebo. | [10] |
Signaling Pathway and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: PDE4 Inhibition Signaling Pathway
Caption: In Vitro Cytokine Inhibition Assay Workflow
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of PDE4 inhibitors.
Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
This assay quantifies the direct inhibitory effect of a compound on PDE4 enzyme activity.[11]
Objective: To determine the IC50 value of a test compound against a specific PDE4 subtype.
Materials:
-
Recombinant human PDE4 enzyme
-
FAM-cAMP (fluorescein-labeled cAMP substrate)
-
Binding agent (binds to the hydrolyzed FAM-AMP product)
-
Assay buffer
-
Test compounds (Roflumilast, Apremilast) and vehicle control (DMSO)
-
384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Assay Plate Setup: Add the diluted compounds or vehicle control to the wells of the 384-well plate.
-
Enzyme Addition: Add the diluted PDE4 enzyme solution to each well, except for the "no enzyme" control wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Enzymatic Reaction: Initiate the reaction by adding the FAM-cAMP substrate solution to all wells. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Add the binding agent to all wells. This agent will bind to the FAM-AMP produced by the enzymatic reaction.
-
Measurement: Read the fluorescence polarization on a compatible plate reader. A high polarization value indicates significant FAM-AMP production (low inhibition), while a low value indicates minimal FAM-AMP production (high inhibition).
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
Protocol 2: Phase 3 Randomized Controlled Trial for Plaque Psoriasis
This protocol outlines a typical design for a clinical trial evaluating the efficacy and safety of a PDE4 inhibitor for treating moderate to severe plaque psoriasis.[12][13]
Objective: To assess the efficacy and safety of a test agent compared to a placebo in adults with moderate to severe plaque psoriasis.
Study Design:
-
Randomized, double-blind, placebo-controlled, multicenter, parallel-group study.
-
Screening Period: Up to 4 weeks to determine patient eligibility.
-
Treatment Period: Typically 16 weeks. Patients are randomized to receive either the active drug (e.g., Apremilast 30 mg twice daily) or a matching placebo.
-
Extension Phase: Patients may continue on active treatment in an open-label extension phase to gather long-term safety and efficacy data.
Inclusion Criteria:
-
Adults aged 18 years or older.
-
Diagnosis of chronic plaque psoriasis for at least 6 months.
-
Psoriasis Area and Severity Index (PASI) score ≥ 12.
-
Static Physician's Global Assessment (sPGA) score ≥ 3.
-
Body Surface Area (BSA) involvement ≥ 10%.
-
Candidate for phototherapy or systemic therapy.
Exclusion Criteria:
-
Previous exposure to the investigational drug or other specific systemic therapies.
-
Clinically significant medical conditions that could interfere with the study.
Efficacy Assessments:
-
Primary Endpoint: Proportion of patients achieving at least a 75% reduction in PASI score from baseline (PASI-75) at Week 16.
-
Secondary Endpoints:
-
Proportion of patients achieving an sPGA score of "clear" (0) or "almost clear" (1).
-
Change from baseline in PASI score.
-
Improvement in quality of life measures (e.g., Dermatology Life Quality Index - DLQI).
-
Safety Assessments:
-
Monitoring and recording of all adverse events (AEs).
-
Regular laboratory tests (hematology, chemistry).
-
Vital signs and physical examinations.
Statistical Analysis:
-
The primary efficacy endpoint is typically analyzed using a logistic regression model.
-
Continuous secondary endpoints are analyzed using analysis of covariance (ANCOVA) or mixed-model for repeated measures (MMRM).
-
Safety data are summarized descriptively.
References
- 1. [Pharmacological profile of roflumilast] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apremilast - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Apremilast mechanism of action and application to psoriasis and psoriatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 7. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 8. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. More New Therapeutics for Psoriasis | MDedge [mdedge.com]
- 10. Efficacy and safety of oral roflumilast for moderate-to-severe psoriasis—a randomized controlled trial (PSORRO) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Davalomilast Efficacy in Placebo-Controlled Animal Trials: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Davalomilast, a phosphodiesterase 4 (PDE4) inhibitor, with established alternative treatments, Roflumilast and Apremilast. Due to the limited publicly available preclinical data for this compound, this guide focuses on the well-documented efficacy of Roflumilast and Apremilast in relevant animal models of chronic obstructive pulmonary disease (COPD) and psoriasis, respectively. The experimental protocols for these key studies are detailed to facilitate replication and further research.
Comparative Efficacy of PDE4 Inhibitors in Animal Models
The following tables summarize the quantitative efficacy data for Roflumilast and Apremilast in placebo-controlled animal trials. This data provides a benchmark for the expected therapeutic potential of PDE4 inhibitors in inflammatory diseases.
Table 1: Efficacy of Roflumilast in a Mouse Model of Cigarette Smoke-Induced COPD
| Treatment Group | Dose | Outcome Measure | Result | Percentage Change vs. Placebo |
| Placebo (Air-Exposed) | - | Neutrophil Influx (cells/mL in BALF) | Baseline | - |
| Placebo (Smoke-Exposed) | - | Neutrophil Influx (cells/mL in BALF) | 5-fold increase from baseline[1] | 0% |
| Roflumilast | 1 mg/kg (oral) | Neutrophil Influx (cells/mL in BALF) | Partial prevention of increase[1] | ~30% reduction[1] |
| Roflumilast | 5 mg/kg (oral) | Neutrophil Influx (cells/mL in BALF) | Partial prevention of increase[1] | ~30% reduction[1] |
| Placebo (Smoke-Exposed) | - | Lung Macrophage Density | 1.8-fold increase[2] | 0% |
| Roflumilast | 5 mg/kg (oral) | Lung Macrophage Density | Prevention of increase[2] | 70% reduction[2] |
| Placebo (Smoke-Exposed) | - | Mean Linear Intercept (Emphysema) | +21%[2] | 0% |
| Roflumilast | 5 mg/kg (oral) | Mean Linear Intercept (Emphysema) | Full prevention of increase[2] | 100% prevention |
| Placebo (Smoke-Exposed) | - | Internal Surface Area (Emphysema) | -13%[2] | 0% |
| Roflumilast | 5 mg/kg (oral) | Internal Surface Area (Emphysema) | Full prevention of decrease[2] | 100% prevention |
BALF: Bronchoalveolar Lavage Fluid
Table 2: Efficacy of Apremilast in a Mouse Model of Imiquimod-Induced Psoriasis
| Treatment Group | Dose | Outcome Measure | Result |
| Placebo (Vehicle) | - | Epidermal Thickness | Significant increase |
| Apremilast | 20 mg/kg (oral) | Epidermal Thickness | Significantly reduced[3] |
| Placebo (Vehicle) | - | Inflammatory Cell Infiltration | Marked infiltration |
| Apremilast | 20 mg/kg (oral) | Inflammatory Cell Infiltration | Significantly reduced[3] |
| Placebo (Vehicle) | - | Expression of TNF-α, iNOS, IL-17A/F, IL-22 | Upregulated |
| Apremilast | 20 mg/kg (oral) | Expression of TNF-α, iNOS, IL-17A/F, IL-22 | Significantly reduced |
Note: Specific quantitative percentage changes for Apremilast were not consistently provided in the source material.
Experimental Protocols
Cigarette Smoke-Induced COPD Model in Mice (for Roflumilast efficacy testing)
This protocol outlines the methodology for inducing COPD-like symptoms in mice to evaluate the efficacy of anti-inflammatory compounds like Roflumilast.
-
Animal Model: Male C57BL/6 mice are commonly used.[1]
-
Induction of COPD:
-
Treatment Administration: Roflumilast is administered orally at doses of 1 mg/kg and 5 mg/kg.[1][2]
-
Efficacy Endpoints:
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: At specified time points (e.g., 4 and 24 hours after acute exposure), BALF is collected to quantify inflammatory cell influx, particularly neutrophils.[1]
-
Histopathology: After chronic exposure, lung tissues are collected, fixed, and sectioned. Morphometric analysis is performed to assess:
-
Biochemical Analysis: Lung tissue can be analyzed for markers of inflammation and tissue damage, such as desmosine (B133005) content.[2]
-
Imiquimod-Induced Psoriasis Model in Mice (for Apremilast efficacy testing)
This protocol describes the induction of a psoriasis-like skin inflammation in mice to test the therapeutic effects of compounds like Apremilast.
-
Animal Model: Female BALB/c or C57BL/6 mice are typically used.[5]
-
Induction of Psoriasis:
-
A daily topical dose of 62.5 mg of 5% imiquimod (B1671794) cream is applied to the shaved back and right ear of the mice for 5 to 8 consecutive days.[5]
-
-
Treatment Administration: Apremilast can be administered orally or topically as a gel formulation.[3][6]
-
Efficacy Endpoints:
-
Psoriasis Area and Severity Index (PASI) Scoring: The severity of the skin inflammation is assessed daily by scoring erythema (redness), scaling, and skin thickness.[5]
-
Histological Analysis: Skin biopsies are taken for histological examination to assess epidermal thickness (acanthosis), inflammatory cell infiltration, and other psoriatic features.[3][6]
-
Gene Expression Analysis: RNA is extracted from skin samples to perform RT-qPCR to measure the expression levels of pro-inflammatory cytokines such as TNF-α, IL-17, and IL-23.[6]
-
Visualizing the PDE4 Signaling Pathway and Experimental Workflows
To illustrate the underlying mechanisms and experimental designs, the following diagrams are provided in Graphviz DOT language.
References
- 1. scispace.com [scispace.com]
- 2. Modeling Skin Inflammation Using Human In Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Longitudinal intravital imaging of transplanted mesenchymal stem cells elucidates their functional integration and therapeutic potency in an animal model of interstitial cystitis/bladder pain syndrome [thno.org]
- 4. researchgate.net [researchgate.net]
- 5. Animal models of skin disease for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Davalomilast Cross-Reactivity with Other Phosphodiesterases: A Comparative Analysis
A comprehensive comparison guide on the cross-reactivity of Davalomilast with other phosphodiesterases cannot be generated at this time due to the lack of publicly available experimental data.
To provide an objective and data-driven comparison as requested, quantitative measurements of this compound's inhibitory activity against a panel of different phosphodiesterase (PDE) isoforms are required. This data, typically presented as half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) values, is essential for determining the selectivity profile of a compound. Despite a thorough search for preclinical data and pharmacological profiles of this compound (also known as NSP-307), specific IC50 or Ki values for its activity against PDE families other than its primary target, PDE4, were not found in the public domain.
Phosphodiesterase 4 (PDE4) inhibitors are a class of drugs that reduce inflammation by preventing the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular signaling molecule.[1][2][3] The therapeutic efficacy and side-effect profile of a PDE inhibitor are significantly influenced by its selectivity for its target isoenzyme over other PDE families present in various tissues.[4] For instance, non-selective inhibition of other PDEs can lead to off-target effects.
A complete comparison guide would necessitate the following information, which is not currently available for this compound:
-
Quantitative Data Table: A table summarizing the IC50 or Ki values of this compound against a wide range of PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE5, PDE6, etc.). This would allow for a direct comparison of its potency and selectivity against its intended target (PDE4) versus other PDEs.
-
Detailed Experimental Protocols: The specific methodologies used to determine these values are crucial for assessing the reliability and comparability of the data. This would include details on the enzyme source, substrate concentrations, and assay conditions.
Without this foundational data, it is not possible to create the requested data tables, detail the experimental protocols, or generate the associated visualizations.
General Principles of PDE4 Inhibitor Selectivity
While specific data for this compound is unavailable, the general principles of PDE4 inhibitor selectivity are well-established. The PDE superfamily comprises 11 distinct families (PDE1-PDE11), each with multiple isoforms.[2] Many PDE4 inhibitors have been developed with the aim of maximizing selectivity for PDE4 to minimize off-target effects. For example, the selectivity of a PDE4 inhibitor relative to PDE6, which is found in the retina, is an important consideration to avoid visual disturbances.[4]
Signaling Pathway of PDE4 Inhibition
PDE4 inhibitors exert their effects by modulating the cAMP signaling pathway. The diagram below illustrates the general mechanism of action.
Caption: General signaling pathway of PDE4 inhibition by this compound.
Experimental Workflow for Determining PDE Selectivity
A typical workflow to determine the cross-reactivity of a compound like this compound is outlined below.
Caption: Typical workflow for assessing PDE inhibitor selectivity.
Should the detailed cross-reactivity data for this compound become publicly available in the future, a comprehensive comparison guide could be developed to meet the specified requirements.
References
A Comparative Analysis of the Side Effect Profiles of Davalomilast and Rolipram
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of two phosphodiesterase-4 (PDE4) inhibitors, Davalomilast (CHF6001) and Rolipram. The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in understanding the safety and tolerability of these compounds.
Executive Summary
This compound, a second-generation inhaled PDE4 inhibitor, demonstrates a significantly more favorable side effect profile compared to the first-generation oral inhibitor, Rolipram. Clinical trials with this compound have shown it to be well-tolerated, with adverse events comparable to placebo and notably minimal gastrointestinal side effects. In contrast, Rolipram's clinical development was halted due to severe and dose-limiting side effects, primarily nausea, vomiting, and headaches. This difference is largely attributed to this compound's inhaled route of administration, which minimizes systemic exposure, and potentially its higher selectivity for PDE4 isoforms less associated with emesis.
Data Presentation: Comparative Side Effect Profiles
The following tables summarize the incidence of adverse events observed in clinical trials for this compound and Rolipram.
Table 1: Adverse Events in the PIONEER Clinical Trial of Inhaled this compound (CHF6001) in COPD Patients
| Adverse Event | CHF6001 (400-1600 µg BID) | Placebo |
| Any Adverse Event | Similar to Placebo | Similar to Active Treatment |
| Gastrointestinal Disorders | No significant difference from placebo | No significant difference from active treatment |
| - Diarrhea | Low and similar to placebo | Low and similar to active treatment |
| - Nausea | Low and similar to placebo | Low and similar to active treatment |
| Weight Loss | Low and similar to placebo | Low and similar to active treatment |
| Pneumonia | Low and similar in all groups | Low and similar in all groups |
| Serious Adverse Events | COPD exacerbation (most common) | COPD exacerbation (most common) |
| Treatment-Related Withdrawals | 1-2 patients per active group | 3 patients |
Data sourced from the PIONEER study. Note: Specific percentages were not detailed in the provided search results, but the study concluded that adverse events were "similarly well tolerated" across all treatment groups with "no CHF6001 dose-effect" and "few AEs considered related to treatment".[1][2][3][4]
Table 2: Reported Side Effects of Oral Rolipram in Clinical Trials
| Adverse Event | Incidence/Severity |
| Nausea | Severe, dose-limiting |
| Vomiting | Severe, dose-limiting |
| Headache | Severe, dose-limiting |
| Excessive Gastric Acid Secretion | Reported |
| Increased Brain Inflammatory Activity | Observed as contrast-enhanced lesions on MRI |
| Increased Infections | Increased from 0.73 to 1.97 per patient-year in one study |
| Insomnia | Commonly reported |
Mechanism of Action and Side Effects
Both this compound and Rolipram are selective inhibitors of phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, these drugs increase intracellular cAMP levels, leading to a cascade of anti-inflammatory effects. However, the systemic inhibition of PDE4, particularly the PDE4D isoform, is also linked to the common side effects of nausea and emesis.[5][8]
This compound's improved side effect profile is attributed to its inhaled route of administration, which delivers the drug directly to the lungs, minimizing systemic exposure and therefore reducing the risk of systemic side effects.[3] In contrast, Rolipram was administered orally, leading to broader systemic distribution and a higher incidence of adverse events.
Signaling Pathway of PDE4 Inhibition
The following diagram illustrates the core mechanism of action of PDE4 inhibitors.
Caption: Mechanism of action of PDE4 inhibitors.
Experimental Protocols for Side Effect Assessment
The primary dose-limiting side effects of PDE4 inhibitors are nausea and emesis. Preclinical assessment of these side effects is crucial in drug development.
1. Emesis Assessment in Ferrets:
-
Rationale: Ferrets are a standard model for emesis research as they have a vomit reflex similar to humans.
-
Methodology:
-
Animal Model: Male ferrets are commonly used.
-
Drug Administration: The test compound (e.g., Rolipram) is administered via the relevant route (e.g., oral gavage or intraperitoneal injection).
-
Observation: Animals are observed for a defined period (e.g., 4 hours) for signs of emesis, including retching and vomiting.
-
Data Collection: The number of retches and vomits, and the latency to the first emetic event are recorded.
-
Control Groups: A vehicle control group is included to account for any effects of the administration procedure. Positive controls (e.g., apomorphine) can also be used to validate the model.
-
2. Pica Behavior in Rats (Surrogate for Nausea):
-
Rationale: Rodents do not vomit, but they exhibit pica, the consumption of non-nutritive substances like kaolin (B608303), in response to nausea-inducing stimuli.
-
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Acclimation: Rats are acclimated to the presence of kaolin pellets in their cages.
-
Drug Administration: The test compound is administered.
-
Measurement: The amount of kaolin consumed over a specific period (e.g., 24 hours) is measured and compared to baseline consumption and a vehicle-treated control group.
-
Interpretation: A significant increase in kaolin consumption is indicative of a nausea-like state.
-
Experimental Workflow for Preclinical Emesis Study
The following diagram outlines a typical workflow for a preclinical study assessing the emetic potential of a new drug candidate.
Caption: Preclinical workflow for emesis assessment.
Conclusion
The comparative analysis of this compound and Rolipram highlights a significant advancement in the development of PDE4 inhibitors with improved safety profiles. The targeted, inhaled delivery of this compound appears to be a key factor in mitigating the severe gastrointestinal side effects that plagued the first-generation inhibitor, Rolipram. This suggests that future development of PDE4 inhibitors should focus on strategies that limit systemic exposure, such as targeted delivery or the development of isoform-selective compounds that avoid the PDE4 subtypes associated with emesis. For researchers in this field, these findings underscore the importance of considering not only the mechanism of action but also the pharmacokinetic and pharmacodynamic properties of new drug candidates to optimize both efficacy and safety.
References
- 1. Efficacy and safety of CHF6001, a novel inhaled PDE4 inhibitor in COPD: the PIONEER study | springermedizin.de [springermedizin.de]
- 2. Efficacy and safety of CHF6001, a novel inhaled PDE4 inhibitor in COPD: the PIONEER study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of CHF6001, a novel inhaled PDE4 inhibitor in COPD: the PIONEER study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphodiesterase 4 inhibitors and drugs of abuse: current knowledge and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Phosphodiesterase‑4 inhibitors: a review of current developments (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Davalomilast: A Comparative Guide to Second-Generation PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Davalomilast against other second-generation phosphodiesterase 4 (PDE4) inhibitors, namely Roflumilast, Apremilast, and Crisaborole. The comparative analysis is supported by preclinical and clinical experimental data to inform research and drug development in inflammatory diseases.
Mechanism of Action: A Shared Pathway
All four compounds are selective inhibitors of the phosphodiesterase 4 (PDE4) enzyme. PDE4 is a critical regulator of intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, these drugs increase intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators and enhances the release of anti-inflammatory molecules. This shared mechanism underscores their therapeutic potential across a range of inflammatory conditions.
Quantitative Comparison of In Vitro Potency
The following tables summarize the in vitro potency of this compound and other second-generation PDE4 inhibitors. Lower IC50 values indicate greater potency.
Table 1: PDE4 Subtype Inhibitory Activity (IC50)
| Compound | PDE4A (pIC50/IC50) | PDE4B (pIC50/IC50) | PDE4C (pIC50/IC50) | PDE4D (pIC50/IC50) |
| This compound (GSK256066) | ≥11.31 | ≥11.5 (3.2 pM)[1] | ≥11.42 | ≥11.94 |
| Roflumilast | - | 0.84 nM | - | 0.68 nM |
| Apremilast | 20-50 nM (no marked selectivity) | 20-50 nM (no marked selectivity) | 20-50 nM (no marked selectivity) | 20-50 nM (no marked selectivity) |
| Crisaborole | 55-340 nM (no marked selectivity) | 55-340 nM (no marked selectivity) | 55-340 nM (no marked selectivity) | 55-340 nM (no marked selectivity) |
pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Table 2: Inhibition of TNF-α Release from LPS-Stimulated Human PBMCs (IC50)
| Compound | IC50 (nM) |
| This compound (GSK256066) | 0.01[1][2] |
| Roflumilast | 5[2] |
| Apremilast | 110 |
| Cilomilast (for comparison) | 389[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro PDE4 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified PDE4 enzymes.
Methodology:
-
Enzyme and Substrate: Purified recombinant human PDE4 subtypes (A, B, C, and D) are used. The substrate is radiolabeled cAMP ([³H]-cAMP).
-
Incubation: The PDE4 enzyme is incubated with varying concentrations of the test compound in an appropriate assay buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of [³H]-cAMP.
-
Reaction Termination: The reaction is stopped after a defined period.
-
Quantification: The amount of hydrolyzed cAMP is determined using techniques like scintillation counting.
-
Data Analysis: The percentage of PDE4 inhibition is calculated for each compound concentration relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.
Inhibition of TNF-α Release from Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To measure the effect of a test compound on the production of TNF-α from lipopolysaccharide (LPS)-stimulated human PBMCs.
Methodology:
-
Cell Isolation: Human PBMCs are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.[3]
-
Cell Culture: Cells are seeded in 96-well plates.
-
Pre-incubation: Cells are pre-incubated with various concentrations of the test compound for 1 hour.[3]
-
Stimulation: The cells are then stimulated with LPS to induce the production of TNF-α.
-
Incubation: The plates are incubated for a specified period (e.g., 4-24 hours).
-
Supernatant Collection: The cell culture supernatants are collected.
-
Quantification: The concentration of TNF-α in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The IC50 for TNF-α inhibition is calculated from the dose-response curves.
Cellular cAMP Accumulation Assay
Objective: To measure the effect of a PDE4 inhibitor on intracellular cAMP levels in a cell-based assay.
Methodology:
-
Cell Line: A suitable cell line expressing the target PDE4 subtype is used (e.g., HEK293 cells).
-
Cell Culture and Plating: Cells are cultured and seeded in multi-well plates.
-
Compound Treatment: Cells are treated with varying concentrations of the PDE4 inhibitor.
-
Adenylyl Cyclase Stimulation: An adenylyl cyclase activator, such as forskolin, is added to stimulate cAMP production.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Data Analysis: The cAMP concentration is plotted against the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal effect).
Visualizing the Landscape of PDE4 Inhibition
To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal Procedures for Davalomilast: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of davalomilast, a PDE4 inhibitor, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Core Principle: Treat as Hazardous Waste
Based on available safety data, this compound should be managed as a hazardous chemical waste. The primary directive is to dispose of contents and containers at an approved waste disposal plant [1]. Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the sanitary sewer.
Safety and Handling Precautions
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: this compound Hazard Summary and Required PPE
| Hazard Classification | GHS Hazard Statements | Required Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1]. | Protective gloves, Lab coat |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1]. | Eye protection (safety glasses with side-shields or goggles), Face shield if splashing is possible |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[1]. | Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator is necessary. |
Source: Sigma-Aldrich Safety Data Sheet[1].
Step-by-Step Disposal Protocol
The following protocol outlines the required steps for the safe disposal of this compound from a laboratory setting.
Step 1: Waste Identification and Segregation
-
Clearly label all waste containing this compound as "Hazardous Chemical Waste" and include the full chemical name.
-
Segregate this compound waste from other waste streams at the point of generation to prevent accidental mixing with incompatible materials.
Step 2: Container Management
-
Solid Waste: Collect solid this compound, contaminated lab materials (e.g., weighing paper, gloves, wipes), and empty stock containers in a designated, leak-proof, and sealable hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent wastes unless permitted by your institution's hazardous waste program.
-
Empty Containers: Even if "empty," the original containers will have residual amounts of the chemical and must be disposed of as hazardous waste. Do not rinse the container into the sewer. Seal the empty, labeled container and place it with other solid hazardous waste.
Step 3: Spill and Decontamination Procedures
-
In the event of a spill, avoid generating dust.
-
Wear full PPE as described in Table 1.
-
Cover the spill with an inert absorbent material.
-
Carefully collect the absorbed material and place it into a designated hazardous waste container.
-
Clean the affected area thoroughly. All cleaning materials must also be disposed of as hazardous waste.
Step 4: Storage and Collection
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Follow your institution's specific procedures for arranging a pickup by a licensed hazardous waste contractor. Do not store large quantities of waste for extended periods.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: this compound Disposal Decision Workflow.
This procedural guidance is based on the best available safety information and general principles of laboratory waste management. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the most current Safety Data Sheet (SDS) for this compound.
References
Personal protective equipment for handling Davalomilast
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Davalomilast (also known as Nerandomilast or BI 1015550) in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of all personnel and the integrity of research activities.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific health hazards that necessitate the use of appropriate personal protective equipment.
Hazard Classification:
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H361: Suspected of damaging fertility or the unborn child | Reproductive toxicity (Category 2) |
| H372: Causes damage to organs through prolonged or repeated exposure | Specific target organ toxicity, repeated exposure (Category 1) |
Required Personal Protective Equipment (PPE):
To mitigate the risks associated with handling this compound, the following PPE is mandatory:
| PPE Item | Specification |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Wear eye and face protection. |
| Skin and Body Protection | Wear protective clothing. |
| Respiratory Protection | In case of insufficient ventilation, wear suitable respiratory equipment. Do not breathe dust/fume/gas/mist/vapors/spray. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
Workflow for Handling this compound:
Caption: A typical workflow for safely handling this compound in a laboratory setting.
Procedural Steps:
-
Preparation:
-
Always don the required PPE before entering the designated handling area.
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Use calibrated equipment for all measurements.
-
-
Handling:
-
Avoid the creation of dust when handling the solid form of this compound.
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Store locked up.[1]
-
Emergency Procedures and First Aid
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First Aid Measures |
| If Swallowed | Rinse mouth.[1] Immediately call a POISON CENTER or doctor/physician. |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Promptly call a physician. |
| In Case of Skin Contact | Rinse skin thoroughly with large amounts of water.[1] Remove contaminated clothing and shoes and call a physician. |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Management:
-
Chemical Waste: All unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Route: Dispose of contents/container in accordance with local, regional, and national hazardous waste regulations.[1] Do not dispose of down the drain or in regular trash.
Mechanism of Action and Experimental Context
This compound is a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in various cellular processes. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates the activity of downstream signaling pathways, leading to anti-inflammatory effects.
Representative Signaling Pathway of a PDE4 Inhibitor:
Caption: A diagram of the signaling pathway affected by PDE4 inhibitors like this compound.
This guide is intended to provide essential safety and handling information. Researchers should always consult the full Safety Data Sheet (SDS) for this compound and adhere to their institution's specific safety protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
